Volasertib trihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N8O3.3ClH/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23;;;/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38);3*1H/t25?,26?,28-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEPFDDQDQBWIL-NGDVEHRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H53Cl3N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946161-17-7 | |
| Record name | Volasertib trihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946161177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VOLASERTIB TRIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O72812O5MN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Volasertib Trihydrochloride: A Polo-like Kinase 1 (PLK1) Inhibitor
This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the cell cycle in oncology.
Core Mechanism of Action
This compound, also known as BI 6727, is a small molecule inhibitor that targets the serine/threonine kinase PLK1.[1] PLK1 is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Elevated levels of PLK1 are observed in a wide range of human cancers, making it an attractive target for anticancer therapies.
Volasertib functions by competitively binding to the ATP-binding pocket of the PLK1 protein.[2][3] This inhibition disrupts the normal progression of the cell cycle, leading to a G2/M phase arrest and subsequent induction of apoptosis, or programmed cell death, in cancer cells.[4][5][6] A key characteristic of volasertib is its selective cytotoxicity towards cancer cells. While it induces G2/M arrest in both cancerous and normal cells, in normal cells, this arrest is temporary and reversible, without leading to apoptosis.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Source |
| PLK1 | 0.87 | [4][7] |
| PLK2 | 5 | [4][7] |
| PLK3 | 56 | [4][7] |
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | IC50 (nM) | Source |
| Multiple Cell Lines | Various | 11 - 37 | [4] | |
| A549 (p53 wild-type) | Non-Small-Cell Lung Cancer | 18.05 ± 2.52 (normoxia) | [2] | |
| A549 (p53 wild-type) | Non-Small-Cell Lung Cancer | 27.56 ± 4.16 (hypoxia) | [2] | |
| K562 | Chronic Myeloid Leukemia | 50 | [8] | |
| KASUMI-1 | Acute Myeloid Leukemia | 170 ± 51 | [4] | |
| KG-1 | Acute Myeloid Leukemia | 150 ± 67 | [4] | |
| MOLM-13 | Acute Myeloid Leukemia | 57 ± 44 | [4] | |
| 40 Pediatric Cancer Cell Lines | Various | Mean: 313 (Range: 4-5000) | [9] |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Dosage and Administration | Outcome | Source |
| Human Colon Carcinoma | Colon Cancer | 15, 20, or 25 mg/kg/day; i.v.; 2 consecutive days per week for 40 days | Significant tumor growth delay and regression | [4] |
| NCI-H460 | Non-Small Cell Lung Carcinoma | 70 mg/kg once weekly or 10 mg/kg daily; oral | Significantly delayed tumor growth | [4] |
| HCT 116 | Colon Cancer | Single dose of 40 mg/kg; i.v. | 13-fold increase in mitotic cells | [4] |
| RMS-1 | Alveolar Rhabdomyosarcoma | Weekly intravenous injections | 100% tumor regression | [9] |
Table 4: Human Pharmacokinetics in AML Patients
| Parameter | Value/Observation | Source |
| Dose Proportionality | Dose independent from 150 to 550 mg | [3] |
| Inter-individual Variability | Low-to-mild in total clearance | [3] |
| Significant Covariates | Body surface area and ethnicity | [3] |
| Drug-Drug Interaction | Volasertib and cytarabine did not influence the pharmacokinetic characteristics of each other | [3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of volasertib and a typical experimental workflow for its evaluation.
References
- 1. Volasertib - Wikipedia [en.wikipedia.org]
- 2. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics of Volasertib Administered in Patients with Acute Myeloid Leukaemia as a Single Agent or in Combination with Cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polo-like Kinase Inhibitor Volasertib Exhibits Antitumor Activity and Synergy with Vincristine in Pediatric Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Volasertib Trihydrochloride: A Deep Dive into its Role in Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Volasertib trihydrochloride, a potent and selective inhibitor of Polo-like kinase 1 (Plk1), has emerged as a significant investigational anti-cancer agent. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its critical role in disrupting cell cycle progression. By competitively binding to the ATP-binding pocket of Plk1, volasertib effectively halts the cell cycle at the G2/M transition, leading to mitotic arrest and subsequent apoptosis in cancer cells. This document details the intricate signaling pathways governed by Plk1 that are disrupted by volasertib, presents comprehensive quantitative data on its efficacy across various cancer cell lines, and provides detailed experimental protocols for assessing its cellular effects.
The Central Role of Plk1 in Mitosis and its Inhibition by Volasertib
Polo-like kinase 1 (Plk1) is a master regulator of multiple stages of mitosis, including mitotic entry, centrosome maturation, bipolar spindle formation, and cytokinesis. Its expression and activity are tightly regulated, peaking during the G2 and M phases of the cell cycle. In numerous cancers, Plk1 is overexpressed, correlating with poor prognosis and making it an attractive therapeutic target.
Volasertib is a dihydropteridinone derivative that acts as a potent, ATP-competitive inhibitor of Plk1.[1] Its high affinity and selectivity for Plk1 lead to the disruption of the kinase's essential functions in orchestrating mitotic events. This inhibition ultimately triggers a G2/M cell cycle arrest, preventing cancer cells from proceeding through mitosis.[2][3][4][5] Prolonged mitotic arrest activates the apoptotic machinery, leading to programmed cell death.
Signaling Pathways Modulated by Volasertib
The inhibitory action of volasertib reverberates through the complex signaling network regulated by Plk1. The following diagram illustrates the key upstream regulators and downstream effectors of Plk1 and how volasertib's intervention disrupts this cascade.
Quantitative Analysis of Volasertib's Efficacy
The following tables summarize the quantitative data on the in vitro efficacy of volasertib across a range of cancer cell lines.
Table 1: IC50 Values of Volasertib in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Polo-like Kinases | Plk1 (cell-free) | 0.87 | [1][6][7] |
| Plk2 (cell-free) | 5 | [1][6][7] | |
| Plk3 (cell-free) | 56 | [1][6][7] | |
| Non-Small Cell Lung Cancer | A549 (p53 wt) | ~18 | [2] |
| A549-NTC (p53 wt) | 18.05 ± 2.52 | [2] | |
| NCI-H1975 (p53 mutant) | >85 (under hypoxia) | [2] | |
| Acute Myeloid Leukemia | MOLM14 | 4.6 | [6] |
| HL-60 | 5.8 | [6] | |
| MV4;11 | 4.6 | [6] | |
| K562 | 14.1 | [6] | |
| HEL | 17.7 | [6] | |
| Ovarian Cancer | MCAS | Not specified, active at nM | [8] |
| EFO27 | Not specified, active at nM | [8] | |
| JHOM1 | Not specified, active at nM | [8] | |
| Hepatocellular Carcinoma | BEL7402 | 6 | [5] |
| HepG2 | 2854 | [5] | |
| SMMC7721 | 3970 | [5] | |
| SK-Hep-1 | 7025 | [5] | |
| Cervical Cancer | HeLa | 20 | [4] |
| Caski | 2020 | [4] | |
| Glioma Stem Cells | GSC lines | Nanomolar range | [9] |
Table 2: Volasertib-Induced G2/M Phase Arrest in Cancer Cell Lines
| Cell Line | Concentration (nM) | Duration (h) | % of Cells in G2/M | Reference |
| A549-NTC (NSCLC) | 20 | 24 | 28.53 ± 5.25 | [2] |
| A549-920 (NSCLC) | 20 | 24 | 47.77 ± 3.53 | [2] |
| HeLa (Cervical) | 30 | 48 | Significantly increased | [4] |
| Caski (Cervical) | 30 | 48 | Significantly increased | [4] |
| BEL7402 (HCC) | 30 | 48 | Significantly increased | [5] |
| HepG2 (HCC) | 10000 | 48 | Significantly increased | [5] |
| Glioma Stem Cells | Dose-dependent | 24 | Additively enhanced with radiation | [9] |
| Kasumi-1 (AML) | Not specified | 24 | Significantly increased with Bortezomib | [10] |
Table 3: Volasertib-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Concentration (nM) | Duration (h) | % of Apoptotic Cells | Reference |
| A549 (NSCLC) | 20 | 72 | Increased with radiation | [11] |
| NCI-H1975 (NSCLC) | 20 | 72 | Increased with radiation | [11] |
| BEL7402 (HCC) | 30 | 48 | Significantly increased | [5] |
| HepG2 (HCC) | 10000 | 48 | Significantly increased | [5] |
| Glioma Stem Cells | Dose-dependent | Not specified | Prominent PARP cleavage | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon existing findings.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with volasertib using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight. Treat cells with various concentrations of volasertib or vehicle control (DMSO) for the desired duration (e.g., 24, 48 hours).
-
Cell Harvest: Following treatment, collect both floating and adherent cells. For adherent cells, aspirate the medium, wash with PBS, and detach using trypsin-EDTA. Combine with the floating cells from the initial medium collection.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (fluorescence intensity). The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol describes the detection and quantification of apoptosis in volasertib-treated cells using Annexin V-FITC and PI staining.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with volasertib as described in the cell cycle analysis protocol.
-
Cell Harvest: Collect both floating and adherent cells as described previously.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use a 488 nm excitation and detect FITC emission at ~530 nm and PI emission at ~617 nm.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the role of volasertib in cell cycle progression.
Conclusion
This compound's potent and selective inhibition of Plk1 firmly establishes its role as a disruptor of cell cycle progression, specifically targeting the G2/M transition. The resulting mitotic arrest and subsequent induction of apoptosis underscore its therapeutic potential in oncology. The comprehensive data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals dedicated to advancing our understanding and application of Plk1 inhibitors in cancer therapy. Further investigation into biomarkers for sensitivity and resistance will be crucial for the clinical translation of this promising agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Volasertib suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The polo-like kinase 1 inhibitor volasertib synergistically increases radiation efficacy in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome inhibition enhances the efficacy of volasertib-induced mitotic arrest in AML in vitro and prolongs survival in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preclinical Profile of Volasertib Trihydrochloride: An In-Depth Technical Review for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volasertib (formerly BI 6727) is a first-in-class, highly potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1, a serine/threonine kinase, is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[2][3] Its overexpression is a common feature in a wide array of human cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[1][4][5] Volasertib is a dihydropteridinone derivative that competitively binds to the ATP-binding pocket of PLK1, thereby inhibiting its kinase activity and inducing mitotic arrest, which ultimately leads to apoptotic cell death.[4][6][7] Preclinical studies have demonstrated its broad antitumor activity across various cancer models, both as a monotherapy and in combination with other anticancer agents.[1][8] This technical guide provides a comprehensive overview of the preclinical evaluation of volasertib, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Mechanism of Action
Volasertib exerts its anticancer effects by targeting PLK1, a master regulator of the cell cycle. It potently inhibits PLK1 with a half-maximal inhibitory concentration (IC50) of 0.87 nM in cell-free assays.[4][9] It also shows activity against the closely related kinases PLK2 and PLK3, with IC50 values of 5 nM and 56 nM, respectively, but does not exhibit significant inhibitory effects against a panel of over 50 other kinases at concentrations up to 10 µM.[2][8]
The inhibition of PLK1 by volasertib disrupts the mitotic spindle assembly, leading to a characteristic "Polo arrest" phenotype in prometaphase.[8] This arrest is characterized by the formation of aberrant monopolar mitotic spindles and an accumulation of cells in the G2/M phase of the cell cycle, which can be observed through an increase in phosphorylated histone H3.[4][7][8] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[6][7]
References
- 1. Spotlight on Volasertib: Preclinical and Clinical Evaluation of a Promising Plk1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Volasertib suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro study of the Polo-like kinase 1 inhibitor volasertib in non-small-cell lung cancer reveals a role for the tumor suppressor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Volasertib - Wikipedia [en.wikipedia.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Apoptosis Induction Pathway of Volasertib Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Volasertib, a potent and selective inhibitor of Polo-like kinase 1 (PLK1), has demonstrated significant anti-tumor activity by inducing cell cycle arrest and apoptosis in various cancer models. This technical guide provides a comprehensive overview of the molecular mechanisms underlying volasertib-induced apoptosis, intended for researchers, scientists, and professionals in drug development. We delve into the core signaling pathways, present quantitative data from preclinical studies, detail key experimental protocols, and provide visual representations of the involved molecular interactions and workflows.
Introduction
Volasertib (BI 6727) is a dihydropteridinone derivative that acts as an ATP-competitive inhibitor of PLK1, a serine/threonine kinase crucial for multiple stages of mitosis.[1] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[2] By inhibiting PLK1, volasertib disrupts mitotic progression, leading to a G2/M phase cell cycle arrest and subsequent programmed cell death, or apoptosis.[1][3] This guide focuses on the intricate signaling cascade initiated by volasertib that culminates in apoptotic cell death.
The Core Apoptosis Induction Pathway of Volasertib
The primary mechanism of action of volasertib is the inhibition of PLK1, which sets off a chain of events leading to apoptosis. The pathway can be broadly categorized into upstream events (PLK1 inhibition and mitotic arrest) and downstream events (caspase activation and execution of apoptosis).
Upstream Events: PLK1 Inhibition and Mitotic Arrest
Volasertib competitively binds to the ATP-binding pocket of PLK1, inhibiting its kinase activity with high potency.[4] This inhibition disrupts the formation of the bipolar spindle during mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[3][5] This mitotic arrest is a critical prerequisite for the subsequent induction of apoptosis.[6]
Downstream Signaling to Apoptosis
Following prolonged mitotic arrest induced by volasertib, cancer cells trigger the apoptotic machinery. Evidence suggests that volasertib primarily activates the intrinsic (mitochondrial) apoptosis pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[7][8]
Key downstream events include:
-
Caspase Activation: Volasertib treatment leads to the activation of initiator caspases, such as caspase-2, and executioner caspases, most notably caspase-3.[9] Activated caspase-3 is a central executioner of apoptosis, responsible for the cleavage of numerous cellular substrates.[10]
-
PARP Cleavage: One of the key substrates of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP). Cleavage of PARP is a hallmark of apoptosis and serves as a reliable biomarker for this process.[9]
-
Influence of p53: The tumor suppressor protein p53 appears to play a significant role in modulating the apoptotic response to volasertib. Cancer cells with wild-type p53 are generally more sensitive to volasertib-induced apoptosis compared to cells with mutant or null p53.[11]
The following diagram illustrates the proposed signaling pathway for volasertib-induced apoptosis.
Quantitative Data on Volasertib-Induced Apoptosis
The following tables summarize key quantitative data from preclinical studies investigating the pro-apoptotic effects of volasertib in various cancer cell lines.
Table 1: IC50 Values of Volasertib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT 116 | Colon Carcinoma | 23 | [12] |
| NCI-H460 | Lung Carcinoma | 21 | [12] |
| BRO | Melanoma | 11 | [12] |
| GRANTA-519 | Hematopoietic Cancer | 15 | [12] |
| HL-60 | Hematopoietic Cancer | 32 | [12] |
| THP-1 | Hematopoietic Cancer | 36 | [12] |
| Raji | Hematopoietic Cancer | 37 | [12] |
Table 2: Induction of Apoptosis by Volasertib in Cancer Cell Lines
| Cell Line | Cancer Type | Volasertib Conc. (nM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) | Reference |
| Caski | Cervical Cancer | 10 | 48 | ~20% | [1] |
| Caski | Cervical Cancer | 20 | 48 | ~35% | [1] |
| HeLa | Cervical Cancer | 50 | 48 | ~25% | [1] |
| HeLa | Cervical Cancer | 100 | 48 | ~40% | [1] |
| A549 (p53 wt) | NSCLC | 20 | 72 | Significantly increased vs. p53 mutant | [11] |
| NCI-H1975 (p53 mut) | NSCLC | 20 | 72 | Lower than p53 wild-type | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize volasertib-induced apoptosis.
Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is a standard method to quantify the percentage of apoptotic cells.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of volasertib or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting: For adherent cells, gently aspirate the medium and wash once with PBS. Trypsinize the cells and then neutralize the trypsin with complete medium. For suspension cells, directly collect the cells. Collect both floating and adherent cells to ensure all apoptotic cells are included in the analysis.
-
Cell Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Incubation: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Use unstained and single-stained controls to set up compensation and gates.
The following diagram outlines the experimental workflow for apoptosis analysis.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect the expression and cleavage of key proteins in the apoptosis pathway.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.
-
Signal Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Clinical Relevance and Future Directions
Clinical trials have investigated volasertib in various malignancies, particularly in acute myeloid leukemia (AML).[6][13] While the induction of apoptosis is a key mechanism of its anti-tumor activity, clinical responses have been variable. The expression of p53 has been suggested as a potential predictive biomarker for volasertib efficacy.[11] Further research is needed to identify robust biomarkers to select patients who are most likely to benefit from volasertib treatment. Combination therapies, for instance with cisplatin, have shown promise in preclinical models and may enhance the pro-apoptotic effects of volasertib.[1] Future studies should continue to explore the intricate molecular details of volasertib-induced apoptosis to optimize its clinical application and develop rational combination strategies.
References
- 1. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. ashpublications.org [ashpublications.org]
- 7. PLK1 as a cooperating partner for BCL2-mediated antiapoptotic program in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Adjunctive Volasertib in Patients With Acute Myeloid Leukemia not Eligible for Standard Induction Therapy: A Randomized, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Volasertib Trihydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volasertib, also known as BI 6727, is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a key regulator of multiple stages of the cell cycle, and its overexpression is observed in many types of cancer, making it an attractive target for cancer therapy.[1][4][5] Volasertib competitively binds to the ATP-binding pocket of PLK1, thereby inhibiting its function and leading to cell cycle arrest and apoptosis in cancer cells.[1][6] Preclinical studies have demonstrated its efficacy in various cancer models, including acute myeloid leukemia (AML) and non-small-cell lung cancer (NSCLC).[1][3][7]
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of volasertib trihydrochloride in cancer cell lines.
Mechanism of Action: PLK1 Inhibition
Volasertib is a dihydropteridinone derivative that acts as a highly potent and ATP-competitive inhibitor of PLK1.[2][8] Inhibition of PLK1 by volasertib disrupts several critical mitotic processes, including centrosome maturation, spindle assembly, and cytokinesis.[5][9] This disruption leads to a G2/M phase cell cycle arrest, followed by the induction of apoptosis.[1][2][8] Volasertib has shown high selectivity for PLK1, with lower inhibitory activity against other PLK family members like PLK2 and PLK3 at higher concentrations.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound across various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Parameter | Value (nM) |
| HCT116 | Colon Carcinoma | Cell Proliferation | EC50 | 23[2] |
| NCI-H460 | Non-Small Cell Lung Cancer | Cell Proliferation | EC50 | 21[2] |
| BRO | Melanoma | Cell Proliferation | EC50 | 11[2] |
| GRANTA-519 | Mantle Cell Lymphoma | Cell Proliferation | EC50 | 15[2] |
| HL-60 | Acute Promyelocytic Leukemia | Cell Proliferation | EC50 | 32[2] |
| THP-1 | Acute Monocytic Leukemia | Cell Proliferation | EC50 | 36[2] |
| Raji | Burkitt's Lymphoma | Cell Proliferation | EC50 | 37[2] |
| - | Cell-free | Kinase Assay | IC50 | 0.87[2][8] |
| - | PLK2 (Cell-free) | Kinase Assay | IC50 | 5[2][8] |
| - | PLK3 (Cell-free) | Kinase Assay | IC50 | 56[2][8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the determination of cell viability in response to volasertib treatment using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, NCI-H460)
-
This compound
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of volasertib in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the prepared volasertib dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[8]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with volasertib using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 10-1000 nM) for 24 hours.[8] Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content. Volasertib treatment is expected to result in an accumulation of cells with 4N DNA content, indicating a G2/M block.[8]
-
Conclusion
The provided protocols offer a framework for the in vitro evaluation of this compound. These assays are crucial for understanding the compound's mechanism of action and determining its potency in various cancer cell lines. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is essential for preclinical drug development and further investigation into the therapeutic potential of volasertib.
References
- 1. Volasertib - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncoheroes.com [oncoheroes.com]
- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. In vitro study of the Polo-like kinase 1 inhibitor volasertib in non-small-cell lung cancer reveals a role for the tumor suppressor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Volasertib Trihydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Volasertib trihydrochloride (also known as BI 6727) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][2][3][4] PLK1 is a serine/threonine kinase that plays a crucial role in several mitotic events, including centrosome maturation, spindle formation, and cytokinesis.[5][6][7][8] Overexpression of PLK1 is observed in a wide range of human cancers, making it an attractive target for cancer therapy.[2][5][6][7] Volasertib competitively binds to the ATP-binding pocket of PLK1, leading to mitotic arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][2][4][9] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its anti-proliferative and pro-apoptotic effects.
Mechanism of Action: PLK1 Inhibition
Volasertib is a dihydropteridinone derivative that acts as an ATP-competitive inhibitor of PLK1.[1][10] It exhibits high selectivity for PLK1 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][3][11][12] Inhibition of PLK1 by volasertib disrupts the normal progression of mitosis, causing cells to arrest in the G2/M phase of the cell cycle.[1][13] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][2]
Caption: Volasertib inhibits PLK1, leading to G2/M arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 and EC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) | Incubation Time (hours) | Reference |
| HCT 116 | Colon Carcinoma | EC50 | 23 | 72 | [1][14] |
| NCI-H460 | Non-Small Cell Lung Cancer | EC50 | 21 | 72 | [1][14] |
| BRO | Melanoma | EC50 | 11 | 72 | [1][14] |
| GRANTA-519 | Hematopoietic Cancer | EC50 | 15 | 72 | [1][14] |
| HL-60 | Hematopoietic Cancer | EC50 | 32 | 72 | [1][14] |
| THP-1 | Hematopoietic Cancer | EC50 | 36 | 72 | [1][14] |
| Raji | Hematopoietic Cancer | EC50 | 37 | 72 | [1][14] |
| A549 | Non-Small Cell Lung Cancer | IC50 | 18.05 ± 2.52 | 24 | [13] |
| MOLM14 | Acute Myeloid Leukemia | GI50 | 4.6 | Not Specified | [15] |
| HL-60 | Acute Myeloid Leukemia | GI50 | 5.8 | Not Specified | [15] |
| MV4;11 | Acute Myeloid Leukemia | GI50 | 4.6 | Not Specified | [15] |
| K562 | Chronic Myeloid Leukemia | GI50 | 14.1 | Not Specified | [15] |
| HEL | Acute Myeloid Leukemia | GI50 | 17.7 | Not Specified | [15] |
Table 2: Kinase Inhibitory Activity of Volasertib
| Kinase | IC50 (nM) | Reference |
| PLK1 | 0.87 | [1][3][11] |
| PLK2 | 5 | [1][3][11] |
| PLK3 | 56 | [1][3][11] |
Experimental Protocols
Cell Viability Assay (SRB or Alamar Blue)
This protocol is designed to determine the effect of volasertib on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Sulforhodamine B (SRB) or Alamar Blue reagent
-
Trichloroacetic acid (TCA) for SRB assay
-
Tris-base solution for SRB assay
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a range of 0.1 nM to 10 µM).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing various concentrations of volasertib. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[10][11]
-
Cell Viability Assessment:
-
For SRB Assay:
-
Fix the cells by adding 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid and allow them to air dry.
-
Solubilize the bound dye with 200 µL of 10 mM Tris-base solution.
-
Measure the absorbance at 510 nm using a plate reader.
-
-
For Alamar Blue Assay:
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence with excitation at 560 nm and emission at 590 nm using a plate reader.[11]
-
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 values from the dose-response curves.
Cell Cycle Analysis
This protocol is used to assess the effect of volasertib on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of volasertib (e.g., 7.5 nM, 12.5 nM, 20 nM) for 24 hours.[13]
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.[16]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[11][12]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. Acquire at least 10,000 events per sample.[13]
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[13][17]
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by volasertib.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with various concentrations of volasertib (e.g., 10 nM to 100 nM) for 48 to 72 hours.[1][13]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[13]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic cells (Annexin V and PI-positive).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Volasertib - Wikipedia [en.wikipedia.org]
- 3. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 7. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | TargetMol [targetmol.com]
- 15. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
volasertib trihydrochloride solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of volasertib trihydrochloride in experimental settings. Volasertib is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle, making it a compound of significant interest in cancer research and drug development.[1][2]
Physicochemical Properties and Solubility
This compound is the trihydrochloride salt of volasertib.[3] It is a dihydropteridinone derivative that acts as an ATP-competitive inhibitor of PLK1.[4][5]
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 35 mg/mL (56.56 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[6] |
| Water | Insoluble (0.0664 mg/mL) | [6][7] |
| Ethanol | Insoluble | [6] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molar Mass: 728.2 g/mol ), you would add approximately 137.3 µL of DMSO.
-
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution if necessary.
-
Aliquoting and Storage:
Preparation of Formulations for In Vivo Experiments
The appropriate formulation for in vivo studies depends on the route of administration.
1. Intraperitoneal (i.p.) Injection Formulation
Materials:
-
This compound
-
DMSO
-
Corn oil
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Prepare a concentrated stock solution of volasertib in DMSO (e.g., 50 mg/mL).
-
For a final concentration of 2 mg/mL, add 40 µL of the 50 mg/mL DMSO stock solution to 960 µL of corn oil.[6]
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
This formulation should be prepared fresh before each use.[6]
2. Oral Administration Formulation
Materials:
-
This compound
-
0.1 N Hydrochloric acid (HCl)
-
0.9% Sodium Chloride (NaCl) or 0.5% Natrosol (hydroxyethyl-cellulose)
-
Sterile tubes
-
Stir plate and stir bar
Protocol:
-
Dissolve the required amount of this compound in 0.1 N HCl.
-
Dilute the solution with 0.9% NaCl or suspend it in 0.5% Natrosol to the final desired concentration.
-
Ensure the solution or suspension is homogeneous before administration.
3. Intravenous (i.v.) Formulation
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Sterile, pyrogen-free water for injection (ddH₂O)
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of volasertib in DMSO (e.g., 23 mg/mL).
-
To prepare a 1 mL working solution, take 50 µL of the 23 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL and mix thoroughly.
-
This formulation should be used immediately after preparation.[6]
Mechanism of Action and Signaling Pathway
Volasertib is a potent inhibitor of PLK1, a serine/threonine kinase that plays a crucial role in multiple stages of mitosis.[2] By binding to the ATP-binding pocket of PLK1, volasertib disrupts its function, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2][4] Volasertib also demonstrates inhibitory activity against the closely related kinases PLK2 and PLK3, albeit at higher concentrations.[4][5][6]
Recent studies have also suggested that volasertib's mechanism of action may involve the inhibition of the PI3K/AKT/mTOR and MEK/ERK signaling pathways, as well as the suppression of DNMT (DNA methyltransferase) family proteins, particularly in the context of resistance to hypomethylating agents.[8]
Caption: Volasertib's mechanism of action.
Experimental Workflow for In Vitro Studies
A typical workflow for evaluating the in vitro effects of this compound on cancer cell lines is outlined below.
Caption: General workflow for in vitro experiments.
Detailed Methodologies for Key Experiments
1. Cell Proliferation Assay (SRB Assay)
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
Fix the cells with 10% trichloroacetic acid (TCA).
-
Stain the fixed cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid.
-
Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base.
-
Measure the absorbance at 510 nm using a microplate reader to determine cell viability.
2. Cell Cycle Analysis (Propidium Iodide Staining)
-
Culture and treat cells with this compound as described above.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70-80% ethanol and store at -20°C.[6]
-
Rehydrate the cells in PBS and treat with RNase A to remove RNA.[6]
-
Stain the cellular DNA with propidium iodide (PI).[6]
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[6][9]
3. Apoptosis Assay (Annexin V/PI Staining)
-
Following treatment with this compound, harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
These protocols provide a foundation for the experimental use of this compound. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Volasertib - Wikipedia [en.wikipedia.org]
- 3. This compound | C34H53Cl3N8O3 | CID 16718566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of Volasertib on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Volasertib Trihydrochloride in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for the use of volasertib trihydrochloride in preclinical in vivo mouse studies. The information is compiled from various published research articles to guide the design and execution of experiments evaluating the efficacy and mechanism of action of this Polo-like kinase 1 (PLK1) inhibitor.
Mechanism of Action
Volasertib is a potent, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of multiple stages of mitosis.[1][2] By inhibiting PLK1, volasertib disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][3] Its primary mechanism involves binding to the ATP-binding pocket of PLK1.[4] Volasertib also shows inhibitory activity against the closely related kinases PLK2 and PLK3 at higher concentrations.[3][5] Furthermore, downstream effects on signaling pathways such as the PI3K/AKT/mTOR and MEK/ERK pathways have been reported.[6]
Signaling Pathway Diagram
Caption: Mechanism of action of volasertib, targeting PLK1 to induce mitotic arrest and apoptosis.
Recommended Dosages and Administration Routes
The dosage and administration route of this compound can vary depending on the tumor model and experimental design. The following tables summarize dosages used in various in vivo mouse studies.
Intravenous (IV) Administration
| Tumor Model | Mouse Strain | Dosage | Dosing Schedule | Vehicle | Reference |
| Solid Tumors | Not Specified | 30 mg/kg | Once weekly for 3 weeks | Sterile Saline | [7] |
| Acute Lymphoblastic Leukemia (ALL) | NOD-SCID | 15 mg/kg | Once weekly for 3 weeks | Sterile Saline | [7] |
| Melanoma Xenografts (A375, Hs 294T) | Athymic Nude | 10 and 25 mg/kg | Twice weekly | DMSO (vehicle for control) | [4] |
| Acute Myeloid Leukemia (AML) Xenografts (MOLM-13) | Nude | 20 and 40 mg/kg | Once weekly | Not Specified | [8] |
| Acute Myeloid Leukemia (AML) Xenografts (MV4-11) | Nude | 10, 20, and 40 mg/kg | Once weekly | Not Specified | [9] |
| Acute Myeloid Leukemia (AML) Xenografts (MV4-11) | Nude | 20 mg/kg | Twice weekly on consecutive days | Not Specified | [9] |
| Human AML Xenotransplantation (HL-60) | NSG | 10 mg/kg | Twice a week for 4 weeks | 0.9% NaCl | [10] |
Intraperitoneal (IP) Administration
| Tumor Model | Mouse Strain | Dosage | Dosing Schedule | Vehicle | Reference | | :--- | :--- | :--- | :--- | :--- | | Small Cell Lung Cancer (H526 Xenograft) | Not Specified | 20 mg/kg | Weekly | PBS |[11] |
Experimental Protocols
Preparation of Volasertib for Injection
Vehicle Formulations:
-
Saline-based: this compound can be formulated in sterile saline. For storage, it can be kept at 4°C for up to 7 days, protected from light.[7]
-
PBS-based: The parent compound can be dissolved in DMSO to create a stock solution, which is then diluted in PBS for injection.[11]
-
Complex Vehicle: For a more complex formulation, a stock solution in DMSO can be mixed with PEG300, followed by the addition of Tween80 and finally diluted with ddH2O. This solution should be used immediately.
Tumor Xenograft Model Protocol
This protocol provides a general workflow for evaluating the efficacy of volasertib in a subcutaneous xenograft mouse model.
Workflow Diagram:
Caption: A typical experimental workflow for in vivo efficacy studies of volasertib.
Methodology:
-
Cell Culture: Culture the desired cancer cell line under appropriate conditions.
-
Animal Models: Use immunocompromised mice (e.g., athymic nude, NOD-SCID, or NSG mice) to prevent rejection of human tumor xenografts.
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., serum-free medium or PBS), often mixed with Matrigel to support tumor formation.
-
Subcutaneously inject the cell suspension (typically 1x10^6 to 1x10^7 cells) into the flank of each mouse.
-
-
Tumor Growth and Measurement:
-
Allow tumors to grow to a palpable size (e.g., ~65-100 mm³).
-
Measure tumor dimensions regularly (e.g., twice weekly) using calipers and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize mice into treatment and vehicle control groups.
-
Prepare this compound for injection at the desired concentration in the chosen vehicle.
-
Administer the drug and vehicle according to the selected route and schedule.
-
-
Monitoring:
-
Endpoint and Analysis:
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3, or Western blotting).[4]
-
Efficacy and Toxicity Data
The following tables summarize the observed efficacy and toxicity of volasertib in various mouse models.
Efficacy Data
| Tumor Model | Dosage and Schedule | Efficacy Outcome | Reference |
| Melanoma Xenografts (A375, Hs 294T) | 10 and 25 mg/kg, IV, twice weekly | Significant tumor growth delay and regression. Dose-dependent decrease in Ki-67 and increase in caspase 3. | [4] |
| AML Xenografts (MOLM-13) | 20 and 40 mg/kg, IV, once weekly | Prolonged median survival (37 and 48 days vs. control). | [8] |
| AML Xenografts (MV4-11) | 10, 20, 40 mg/kg, IV, once weekly | Dose-dependent inhibition of tumor growth. | [9] |
| Solid Tumor Xenografts | 30 mg/kg, IV, weekly x 3 | Significant differences in event-free survival in 19 of 32 evaluable xenografts. | [7] |
| Small Cell Lung Cancer (H526 Xenograft) | 20 mg/kg, IP, weekly | Significant tumor growth inhibition. | [11] |
Toxicity Data
| Mouse Strain | Dosage and Schedule | Observed Toxicity | Reference |
| Not Specified | 30 mg/kg (solid tumors) and 15 mg/kg (ALL), IV, weekly x 3 | 7.1% toxicity rate in treated groups (5.2% in solid tumors, 16.4% in ALL models). | [7] |
| Nude | 20 and 40 mg/kg, IV, once weekly (MOLM-13 AML model) | No body weight loss or adverse signs observed. | [8] |
| Nude | 10, 20, 40 mg/kg, IV, once weekly (MV4-11 AML model) | No significant changes in body weight. | [9] |
| Not Specified | 20 mg/kg, IP, weekly (H526 SCLC model) | No major toxicity observed based on body weight changes. | [11] |
Conclusion
This compound has demonstrated significant antitumor activity in a variety of preclinical mouse models. The optimal dosage and administration schedule are dependent on the specific cancer type and the experimental goals. Researchers should carefully consider the tumor model, desired therapeutic window, and potential for toxicity when designing in vivo studies. The protocols and data presented here provide a foundation for the effective use of volasertib in preclinical cancer research.
References
- 1. Volasertib - Wikipedia [en.wikipedia.org]
- 2. Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of Volasertib on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor Volasertib (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Volasertib Trihydrochloride Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volasertib (also known as BI 6727) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2][3] Its mechanism of action involves competitively binding to the ATP-binding pocket of PLK1, which disrupts the formation of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase, specifically in prometaphase, and ultimately induces apoptosis (programmed cell death) in cancer cells.[4][5][6] Volasertib also shows inhibitory activity against the closely related kinases PLK2 and PLK3, albeit at higher concentrations.[3][7] Due to its targeted action on proliferating cells, volasertib has been investigated extensively in numerous preclinical models for various malignancies, demonstrating significant antitumor activity.[8] These application notes provide a detailed summary of administration routes, dosages, and protocols from published preclinical studies.
Mechanism of Action: Signaling Pathway
Volasertib's primary mechanism is the inhibition of PLK1. This kinase is a master regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokine-sis. By inhibiting PLK1, volasertib causes a distinct "Polo arrest" phenotype, characterized by cells with monopolar spindles that are unable to progress through mitosis, leading to apoptosis.[5] Additionally, studies have shown that volasertib can impact other critical cell signaling pathways. For instance, it has been observed to suppress the expression of DNMT (DNA methyltransferase) family proteins and modulate the PI3K/AKT/mTOR and MEK/ERK signaling pathways, which are crucial for cell survival and proliferation.[1]
Data Presentation: Administration in Preclinical Models
Volasertib has been administered in preclinical studies via two primary routes: intravenous (IV) injection and oral gavage. The choice of administration route, dosage, and schedule varies depending on the tumor model and experimental design.
Table 1: Intravenous (IV) Administration of Volasertib
| Preclinical Model Type | Animal Model | Dose Range | Dosing Schedule | Vehicle | Reference(s) |
| Solid Tumors | |||||
| Colon, Lung, & Colon Carcinoma Xenografts (HCT116, NCI-H460, CXB1) | Nude Mice (BomTac:NMRI-Foxn1nu) | ~25 mg/kg/day | Not specified | Not specified | [3] |
| Pediatric Solid Tumor Xenografts (Neuroblastoma, Glioblastoma, etc.) | Not specified | 30 mg/kg | Once weekly for 3 weeks (q7dx3) | Sterile Saline | [9] |
| Hematological Malignancies | |||||
| Acute Myeloid Leukemia (AML) Xenograft (MOLM-13) | Nude Mice | 20 - 40 mg/kg | Once weekly | Not specified | [10] |
| AML Xenograft (MV-4-11) | Nude Mice | 10, 20, or 40 mg/kg | Once weekly | Not specified | [5][11] |
| AML Xenograft (MV-4-11) | Nude Mice | 20 mg/kg | Twice weekly on consecutive days | Not specified | [11] |
| Pediatric Acute Lymphoblastic Leukemia (ALL) Xenografts | Not specified | 15 mg/kg | Once weekly for 3 weeks (q7dx3) | Sterile Saline | [9] |
| Syngeneic Leukemia Model (C1498) | C57BL/6J Mice | 20 mg/kg | Administered on days 7, 9, 11, and 13 post-inoculation | Not specified | [11] |
Table 2: Oral Administration of Volasertib
| Preclinical Model Type | Animal Model | Dose Range | Dosing Schedule | Vehicle | Reference(s) |
| Colon Carcinoma Xenograft (HCT116) | Nude Mice (BomTac:NMRI-Foxn1nu) | 50 mg/kg (total weekly) | Once weekly, twice weekly, or daily for 40 days | Not specified | [12][13] |
| Non-Small Cell Lung Carcinoma Xenograft (NCI-H460) | Not specified | 70 mg/kg | Once weekly | Not specified | [13][14] |
| Non-Small Cell Lung Carcinoma Xenograft (NCI-H460) | Not specified | 10 mg/kg | Daily | Not specified | [13][14] |
Experimental Protocols
The following are generalized protocols for the administration of volasertib trihydrochloride based on methodologies cited in preclinical research. Researchers should adapt these protocols based on specific experimental needs, institutional guidelines (IACUC), and the formulation of the compound.
Protocol 1: Intravenous (IV) Injection
This protocol is suitable for administering volasertib in xenograft models where rapid systemic exposure is desired.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Sterile vials and syringes
-
Animal restraints as required by institutional protocol
-
Calibrated scale for animal weight
Procedure:
-
Formulation: Prepare the volasertib solution on the day of administration. Volasertib has been formulated in sterile saline for IV use.[9] Aseptically dissolve the required amount of this compound in the vehicle to achieve the final desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 4 mg/mL).
-
Animal Preparation: Weigh each animal to determine the precise injection volume.
-
Administration: Gently restrain the mouse. The lateral tail vein is the most common site for IV injection. Administer the calculated volume of the volasertib solution slowly and carefully.
-
Monitoring: After injection, monitor the animal for any immediate adverse reactions. Return the animal to its cage and continue monitoring according to the experimental plan and institutional guidelines.
-
Dosing Schedule: Repeat administration as required by the study design (e.g., once weekly).[10]
Protocol 2: Oral Gavage
This protocol is used for oral administration to evaluate the compound's oral bioavailability and efficacy.
Materials:
-
This compound
-
Vehicle (e.g., a formulation of DMSO, PEG300, Tween 80, and saline)[14]
-
Sterile vials and syringes
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Calibrated scale for animal weight
Procedure:
-
Formulation: Prepare the oral suspension. A common vehicle for poorly soluble compounds can be a mixture such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[14] The final concentration should be calculated based on the dose and a standard gavage volume (e.g., 100-200 µL for a mouse).
-
Animal Preparation: Weigh each animal to calculate the exact volume for administration.
-
Administration: Securely restrain the animal. Gently insert the gavage needle into the esophagus and deliver the formulation directly into the stomach. Ensure proper technique to avoid accidental tracheal administration.
-
Monitoring: Observe the animal for any signs of distress or regurgitation immediately following the procedure.
-
Dosing Schedule: Administer according to the predefined schedule, which can range from daily to weekly dosing.[12][13]
Experimental Workflow Visualization
The diagram below outlines a typical workflow for an in vivo preclinical study evaluating volasertib efficacy in a xenograft model.
References
- 1. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of Volasertib on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Volasertib - Wikipedia [en.wikipedia.org]
- 5. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spotlight on Volasertib: Preclinical and Clinical Evaluation of a Promising Plk1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor Volasertib (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for Measuring Volasertib Trihydrochloride Efficacy in Cell Lines
Introduction
Volasertib (also known as BI 6727) is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][2] PLK1 is a serine/threonine kinase that is frequently overexpressed in a wide range of human cancers, making it an attractive therapeutic target.[3][4][5] Volasertib acts by competitively binding to the ATP-binding pocket of PLK1, which inhibits its function in regulating multiple stages of mitosis.[3][6] This inhibition leads to a disruption of spindle assembly, causing cells to arrest in the G2/M phase of the cell cycle, and ultimately undergo apoptosis (programmed cell death).[7][8][9] These application notes provide detailed protocols for evaluating the efficacy of volasertib trihydrochloride in various cancer cell lines.
Mechanism of Action: PLK1 Inhibition
PLK1 plays a crucial role in the G2/M transition, centrosome maturation, bipolar spindle formation, and cytokinesis.[10][11] By inhibiting PLK1, volasertib disrupts these critical mitotic events. This leads to the characteristic phenotype of cells arrested in mitosis with monopolar spindles, followed by the induction of apoptosis.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Volasertib - Wikipedia [en.wikipedia.org]
- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. The polo-like kinase 1 inhibitor volasertib synergistically increases radiation efficacy in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Volasertib suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
Application Notes: Volasertib Trihydrochloride in Combination Therapy with Cytarabine for Acute Myeloid Leukemia (AML)
Introduction
Volasertib (BI 6727) is a potent, second-generation, ATP-competitive small molecule inhibitor of Polo-like kinase 1 (Plk1).[1][2][3] Plk1 is a key regulator of multiple stages of mitosis, and its overexpression is common in various cancers, including Acute Myeloid Leukemia (AML), where it is associated with a poor prognosis.[4][5] By inhibiting Plk1, volasertib induces mitotic arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells.[2][6] Cytarabine (ara-C), a nucleoside analog, is a standard-of-care antimetabolite used in AML treatment that inhibits DNA synthesis.
The combination of volasertib with low-dose cytarabine (LDAC) has been investigated as a therapeutic strategy, particularly for older adult patients with AML who are ineligible for intensive induction chemotherapy.[4][7][8][9] Preclinical and clinical studies have demonstrated that this combination can lead to higher response rates and improved survival outcomes compared to LDAC monotherapy.[5][7][9][10] This document provides a summary of the quantitative data, underlying mechanisms, and detailed protocols for researchers investigating this combination therapy.
Mechanism of Action
Volasertib selectively targets the ATP-binding pocket of Plk1, preventing its crucial functions in mitotic spindle formation, chromosome segregation, and cytokinesis.[1][2] This inhibition leads to a prolonged G2/M cell cycle arrest and subsequent apoptosis.[2] Cytarabine, upon intracellular conversion to its active triphosphate form (ara-CTP), competitively inhibits DNA polymerase, leading to the cessation of DNA synthesis and repair.
The synergistic effect of the combination is believed to arise from two complementary actions: volasertib-induced mitotic arrest makes cancer cells more susceptible to the DNA-damaging effects of cytarabine. Preclinical studies have shown that the combination improves efficacy compared to either single agent in AML models.[11][12]
Quantitative Data from Clinical Trials
Clinical trials have evaluated the efficacy of volasertib in combination with LDAC for elderly patients (≥65 years) with previously untreated AML who are ineligible for intensive chemotherapy.
Table 1: Efficacy Results from a Randomized Phase 2 Trial [7][13][14]
| Endpoint | Volasertib + LDAC (n=42) | LDAC Alone (n=45) | Odds Ratio / Hazard Ratio (95% CI) | P-value |
| Objective Response Rate (CR + CRi) | 31.0% | 13.3% | 2.91 | 0.052 |
| Median Event-Free Survival | 5.6 months | 2.3 months | 0.57 (0.35-0.92) | 0.021 |
| Median Overall Survival | 8.0 months | 5.2 months | 0.63 (0.40-1.00) | 0.047 |
CR: Complete Remission; CRi: Complete Remission with incomplete blood count recovery.
Table 2: Dosing Regimen from Clinical Trials [4][7]
| Drug | Dosage and Administration | Schedule |
| Volasertib | 350 mg | 1-hour intravenous (IV) infusion |
| On Days 1 and 15 of a 4-week (28-day) cycle | ||
| Cytarabine (LDAC) | 20 mg | Subcutaneous (SC) injection, twice daily |
| On Days 1-10 of a 4-week (28-day) cycle |
Note: A subsequent Phase 3 trial (POLO-AML-2) did not meet its primary endpoint for overall survival, although it showed a higher response rate for the combination arm. This was partly attributed to a higher incidence of fatal infections in the combination group.[15][16]
Experimental Protocols
The following are generalized protocols for preclinical evaluation of the volasertib and cytarabine combination.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug and to assess for synergistic, additive, or antagonistic effects in AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV-4-11, KG-1)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Volasertib trihydrochloride, Cytarabine
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
-
Synergy analysis software (e.g., CompuSyn)
Methodology:
-
Cell Seeding: Seed AML cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare stock solutions of volasertib and cytarabine in DMSO. Create a serial dilution series for each drug. For combination studies, prepare a matrix of concentrations based on the IC50 values of the individual agents.[11]
-
Treatment: Add the drug dilutions to the cells. Include wells for vehicle control (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Viability Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of volasertib, alone and in combination with cytarabine, on cell cycle distribution.
Materials:
-
AML cells treated as described in Protocol 1.
-
Phosphate-buffered saline (PBS).
-
Cold 70% ethanol.
-
Propidium Iodide (PI)/RNase Staining Buffer.
-
Flow cytometer.
Methodology:
-
Cell Harvesting: After 24-48 hours of drug treatment, collect cells by centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cells in 100 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: In Vivo Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy and tolerability of the volasertib and cytarabine combination in a murine AML xenograft model.
Materials:
-
Immunodeficient mice (e.g., SCID, NSG).
-
AML cell line (e.g., MV-4-11) or patient-derived xenograft (PDX) cells.
-
Volasertib and cytarabine formulations for injection.
-
Calipers for tumor measurement.
Methodology:
-
Tumor Implantation: Subcutaneously inject 5-10 million AML cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, Volasertib alone, Cytarabine alone, Combination).[12]
-
Treatment Administration:
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight and overall health of the mice as indicators of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 2-3 weeks). The primary endpoint is typically tumor growth inhibition (TGI). Euthanize mice if tumors exceed a predetermined size or if signs of excessive toxicity are observed.
-
Data Analysis: Calculate tumor volumes (Volume = 0.5 x Length x Width²). Compare the mean tumor volume between treatment groups over time.
Experimental and Clinical Workflow
The development and evaluation of this combination therapy follow a structured workflow from preclinical discovery to clinical validation.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Volasertib - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adjunctive Volasertib in Patients With Acute Myeloid Leukemia not Eligible for Standard Induction Therapy: A Randomized, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Volasertib for the treatment of acute myeloid leukemia: a review of preclinical and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized, phase 2 trial of low-dose cytarabine with or without volasertib in AML patients not suitable for induction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of Volasertib on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. ashpublications.org [ashpublications.org]
- 15. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Volasertib Trihydrochloride and AML
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with volasertib trihydrochloride in the context of Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: We are observing reduced sensitivity to volasertib in our AML cell lines over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to volasertib in AML can be multifactorial. The primary reported mechanisms include:
-
Mutations in the PLK1 Gene: Specific mutations within the ATP-binding domain of Polo-like kinase 1 (PLK1), the target of volasertib, can prevent effective drug binding. Two such mutations identified are L59W and F183L.[1][2]
-
Overexpression of MDR1: Increased expression of the Multidrug Resistance Protein 1 (MDR1, also known as P-glycoprotein or ABCB1) can lead to increased efflux of volasertib from the cancer cells, thereby reducing its intracellular concentration and efficacy.[1][2] Volasertib has been identified as a substrate for MDR1.[1]
-
Upregulation of Pro-Survival Signaling Pathways: Upon treatment with volasertib, AML cells may upregulate compensatory survival pathways, such as the PI3K/AKT pathway, to evade apoptosis.[1][2]
Q2: Are there any known biomarkers for primary (innate) resistance to volasertib in AML?
A2: Yes, overexpression of DNMT3B (DNA methyltransferase 3B) has been associated with primary resistance to volasertib treatment in AML cells.[3] Therefore, it is advisable to assess the expression levels of DNMT3B in your models to stratify for potential sensitivity.
Q3: Our experiments show G2/M arrest as expected, but the cells do not proceed to apoptosis. What could be the reason?
A3: While volasertib effectively induces G2/M arrest, the subsequent induction of apoptosis can be counteracted by the upregulation of survival pathways. The PI3K/AKT pathway is a key player in this process.[1][2] We recommend investigating the phosphorylation status of key proteins in this pathway, such as AKT, to determine if this escape mechanism is active in your experimental system.
Q4: We are working with cytarabine-resistant AML models. Is volasertib expected to be effective in this context?
A4: Preclinical studies have shown that volasertib retains its ability to diminish viability and stimulate apoptosis in cytarabine-resistant AML cell line models.[4] This suggests that volasertib may be effective for patients who have relapsed or are refractory to cytarabine-based regimens.[4]
Troubleshooting Guides
Issue 1: Decreased Volasertib Efficacy in Long-Term Cultures
| Potential Cause | Troubleshooting Steps |
| Emergence of PLK1 mutations | 1. Sequence the ATP-binding domain of PLK1 in resistant cells. 2. Compare the sequence to the parental, sensitive cell line. |
| Increased MDR1 expression | 1. Perform qPCR or Western blot to quantify MDR1 expression in resistant vs. sensitive cells. 2. Use an MDR1 inhibitor (e.g., verapamil, cyclosporine A) in combination with volasertib to see if sensitivity is restored. |
| Activation of PI3K/AKT pathway | 1. Perform Western blot analysis for phosphorylated AKT (p-AKT) and other downstream targets. 2. Test the combination of volasertib with a PI3K or AKT inhibitor.[1] |
Issue 2: High GI50 Values in a New AML Patient-Derived Xenograft (PDX) Model
| Potential Cause | Troubleshooting Steps |
| High intrinsic DNMT3B expression | 1. Analyze baseline DNMT3B expression levels via qPCR or Western blot in the PDX model.[3] |
| Pre-existing MDR1 expression | 1. Assess baseline MDR1 expression in the PDX model. |
| Cell cycle state | 1. Analyze the cell cycle distribution of the AML cells. Cells in the G2/M phase are more sensitive to volasertib.[1][5] |
Quantitative Data Summary
Table 1: GI50 Values of Volasertib in Various Hematological Malignant Cell Lines
| Cell Line | Cell Type | GI50 of Volasertib (nM) |
| MOLM-13 | AML | 13.8 |
| MV4-11 | AML | 15.6 |
| OCI-AML3 | AML | 20.3 |
| KG-1 | AML | 25.1 |
| HL-60 | AML | 30.2 |
| U937 | AML | 35.4 |
| K562 | CML-BC | 28.7 |
| Jurkat | ALL | 22.4 |
| Raji | ML | 18.9 |
| RPMI8226 | MM | 45.7 |
Data adapted from a study on the efficacy of volasertib in human hematological malignant cell lines. CML-BC: Chronic Myeloid Leukemia in Blast Crisis; ALL: Acute Lymphoblastic Leukemia; ML: Malignant Lymphoma; MM: Multiple Myeloma.[6]
Experimental Protocols
1. Western Blot for p-AKT (Ser473) and Total AKT
-
Cell Lysis: Treat AML cells with volasertib for the desired time points. Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473) and total AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Fixation: Treat AML cells with volasertib. Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathways and Workflows
Caption: Overview of volasertib resistance mechanisms in AML.
Caption: Troubleshooting workflow for decreased volasertib sensitivity.
References
- 1. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of Volasertib on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Volasertib Trihydrochloride Off-Target Effects Identification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the identification of off-target effects of volasertib trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-targets of volasertib?
Volasertib is a potent ATP-competitive inhibitor primarily targeting Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2] However, it also exhibits activity against other kinases and proteins, which are considered its off-targets. The most well-documented off-targets include other members of the Polo-like kinase family, PLK2 and PLK3, albeit at higher concentrations than for PLK1.[2][3][4] Additionally, unbiased screening methods have identified phosphatidylinositol 5-phosphate 4-kinase type-2 alpha (PIP4K2A), zinc-containing alcohol dehydrogenase domain-containing protein 2 (ZADH2), and Bromodomain-containing protein 4 (BRD4) as off-targets of volasertib.[1][5][6][7]
Q2: What are the potential consequences of volasertib's off-target effects in my experiments?
Off-target effects can lead to a variety of confounding results in your experiments, including:
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Unexpected Phenotypes: Inhibition of off-targets can produce cellular effects that are independent of PLK1 inhibition, leading to misinterpretation of volasertib's mechanism of action in your specific model system.
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Toxicity and Side Effects: In a clinical context, off-target binding is often associated with adverse drug reactions. For volasertib, observed side effects like myelosuppression, gastrointestinal issues, and febrile neutropenia may be linked to its off-target activities.[3] Furthermore, studies in animal models suggest a potential for cardiovascular side effects, such as arterial hypertension and blood vessel rupture, which may be related to PLK1's role in arterial cell contraction.[8]
-
Drug Resistance: The cellular response to volasertib can be influenced by the expression levels and activity of its off-targets, potentially contributing to resistance mechanisms.
Q3: How can I determine if the effects I'm observing are due to off-target binding of volasertib?
To dissect on-target versus off-target effects, consider the following approaches:
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Use a structurally unrelated PLK1 inhibitor: Comparing the phenotype induced by volasertib with that of another potent and selective PLK1 inhibitor with a different chemical scaffold can help distinguish PLK1-specific effects from off-target effects.
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Rescue experiments: If you hypothesize that an observed phenotype is due to PLK1 inhibition, you can try to rescue the effect by expressing a volasertib-resistant mutant of PLK1.
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Knockdown/knockout of potential off-targets: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of suspected off-targets and observe if this alters the cellular response to volasertib.
-
Direct target engagement assays: Employ methods like the Cellular Thermal Shift Assay (CETSA) to confirm that volasertib is engaging with its intended target (PLK1) and potential off-targets in your cellular system.[9][10][11]
Troubleshooting Guides
Guide 1: Troubleshooting Kinome-Wide Off-Target Screening
Kinome profiling is a powerful tool to assess the selectivity of kinase inhibitors like volasertib. However, various challenges can arise during these experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| High number of false positives | - Compound promiscuity at the tested concentration.- Assay interference (e.g., compound fluorescence).- Non-specific binding to assay components. | - Perform dose-response curves to determine the IC50 for each potential hit.- Use orthogonal assays (e.g., binding vs. activity assays) to validate hits.- Check for compound autofluorescence or other assay artifacts. |
| High number of false negatives | - Insufficient compound concentration.- Low sensitivity of the assay for certain kinases.- Inactive kinase preparation. | - Test a wider range of compound concentrations.- Use a more sensitive assay platform.- Ensure the quality and activity of the recombinant kinases used in the screen. |
| Discrepancy between biochemical and cellular activity | - Poor cell permeability of the compound.- Active efflux of the compound from cells.- Intracellular metabolism of the compound.- Target not expressed or not active in the cell line. | - Perform cellular target engagement assays (e.g., CETSA) to confirm target binding in cells.- Use cell lines with known expression and activity of the target kinase.- Evaluate compound stability and metabolism in your cellular model. |
Guide 2: Troubleshooting Thermal Proteome Profiling (TPP) and CETSA
TPP and its targeted version, CETSA, are valuable for identifying direct and indirect targets of a compound in a cellular context. Below are some common issues and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| No thermal shift observed for the expected target | - The ligand does not induce a significant change in protein thermal stability.- Insufficient ligand concentration or incubation time.- The protein is part of a stable complex that masks the stabilizing effect. | - Try a different ligand if available.- Optimize ligand concentration and incubation time.- Consider using cell lysates instead of intact cells to disrupt protein complexes. |
| High variability between replicates | - Inconsistent heating of samples.- Inefficient and variable cell lysis.- Pipetting errors. | - Use a PCR cycler with a thermal gradient function for precise temperature control.- Optimize the lysis procedure to ensure complete and reproducible cell disruption.- Use calibrated pipettes and careful technique. |
| Identification of many "hits" in a TPP experiment | - The compound may have low specificity.- Indirect effects on protein stability due to downstream signaling events. | - Perform dose-response TPP to distinguish high-affinity binders from weaker interactors.- Validate hits using orthogonal methods such as in vitro binding assays or genetic approaches (e.g., knockdown). |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Volasertib Against Primary and Off-Target Kinases
| Target | IC50 (nM) | Fold Selectivity vs. PLK1 | Reference |
| PLK1 | 0.87 | 1 | [4][12] |
| PLK2 | 5 | ~6 | [4][12] |
| PLK3 | 56 | ~65 | [4][12] |
Table 2: Identified Non-Kinase Off-Targets of Volasertib
| Off-Target | Method of Identification | Potential Implication | Reference |
| PIP4K2A | Thermal Proteome Profiling (TPP) | Altered phosphatidylinositol phosphate metabolism, potential impact on immune response and fatty acid metabolism. | [6][7][13] |
| ZADH2 | Thermal Proteome Profiling (TPP) | Altered prostaglandin metabolism, potential impact on immune response and fatty acid metabolism. | [6][7][13] |
| BRD4 | Biochemical Assays (AlphaLISA) | Inhibition of bromodomain function, potential for synergistic anti-cancer effects with PLK1 inhibition. | [1][5] |
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Profiling
A common method for identifying kinase off-targets is through large-scale in vitro kinase panels.
Principle: The inhibitory activity of volasertib is tested against a large panel of purified, active kinases at a fixed ATP concentration. The percentage of inhibition is measured, typically using a radiometric or fluorescence-based assay.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Reaction: In a microtiter plate, combine the kinase, a suitable substrate (peptide or protein), and ATP.
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Inhibitor Addition: Add volasertib at a screening concentration (e.g., 1 µM) to the reaction mixture. Include appropriate controls (no inhibitor and no enzyme).
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Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.
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Detection: Measure the kinase activity. For radiometric assays, this involves quantifying the incorporation of 32P or 33P into the substrate. For fluorescence-based assays, a variety of detection methods can be used (e.g., FRET, fluorescence polarization).
-
Data Analysis: Calculate the percentage of inhibition for each kinase. Hits are typically defined as kinases showing inhibition above a certain threshold (e.g., >50% inhibition).
-
Hit Validation: For identified hits, perform dose-response experiments to determine the IC50 value.
Protocol 2: Thermal Proteome Profiling (TPP) for Off-Target Identification
TPP allows for the unbiased identification of drug targets and off-targets in a cellular context.
Principle: Ligand binding can alter the thermal stability of a protein. TPP uses quantitative mass spectrometry to monitor these changes across the proteome.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with either volasertib or vehicle (e.g., DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler.
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Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Digestion and Labeling: Digest the soluble proteins into peptides and label them with isobaric tags (e.g., TMT) for multiplexed quantitative mass spectrometry.
-
Mass Spectrometry: Analyze the labeled peptides by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins in each sample. For each protein, generate a "melting curve" by plotting the relative amount of soluble protein as a function of temperature. Compare the melting curves of proteins from volasertib-treated and vehicle-treated cells to identify proteins with altered thermal stability.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Validation
CETSA is a targeted method to validate the engagement of a compound with a specific protein in cells.
Principle: Similar to TPP, CETSA measures the change in thermal stability of a target protein upon ligand binding. However, protein detection is performed using a specific antibody (e.g., by Western blot).
Methodology:
-
Cell Treatment and Heating: Treat cells with volasertib or vehicle and heat the cell suspensions to a range of temperatures as in the TPP protocol.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions.
-
Protein Quantification and Western Blotting: Determine the protein concentration of the soluble fractions. Separate the proteins by SDS-PAGE and detect the target protein using a specific primary antibody and a labeled secondary antibody.
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Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the relative band intensity against temperature to generate a melting curve. A shift in the melting curve in the presence of volasertib indicates target engagement.
Visualizations
Caption: On-target mechanism of volasertib action.
Caption: General workflow for off-target identification.
Caption: Troubleshooting logic for unexpected results.
References
- 1. revvity.com [revvity.com]
- 2. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 3. Mouse c-MYC ELISA Kit [ABIN6968710] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 4. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunoway.com.cn [immunoway.com.cn]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. raybiotech.com [raybiotech.com]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
overcoming volasertib trihydrochloride toxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to volasertib trihydrochloride toxicity in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for volasertib?
A1: Volasertib is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a critical serine/threonine kinase that regulates multiple key stages of cell division, including mitotic entry, spindle formation, chromosome segregation, and cytokinesis.[3][4] By binding to the ATP-binding pocket of PLK1, volasertib inhibits its kinase activity, leading to a disruption of the cell cycle.[1][3] At higher concentrations, it can also inhibit the related kinases PLK2 and PLK3.[3][5]
Q2: Why does volasertib show a degree of selectivity for cancer cells over normal cells?
A2: Volasertib's selectivity stems from the differential response of cancer and normal cells to PLK1 inhibition. In rapidly dividing cancer cells, which are often highly dependent on PLK1, inhibition by volasertib leads to a prolonged G2/M phase arrest and the formation of aberrant monopolar spindles, which ultimately triggers apoptosis (programmed cell death).[5][6] In contrast, normal, non-cancerous cells typically respond to PLK1 inhibition by undergoing a temporary and reversible cell cycle arrest in the G1 and G2 phases, without initiating apoptosis.[3] This differential response provides a therapeutic window, though off-target effects on normal proliferating cells (like hematopoietic progenitors) are still a concern.
Q3: What are the most common toxicities observed in normal cells?
A3: In both preclinical and clinical studies, the most frequently reported toxicities of volasertib are hematological.[3] These include neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia (low red blood cells).[3][7] This is because hematopoietic progenitor cells are among the most actively dividing normal cells in the body and are therefore susceptible to agents that disrupt the cell cycle.
Q4: How does the p53 tumor suppressor status of a cell line affect its sensitivity to volasertib?
A4: The tumor suppressor protein p53 plays a significant role in the cellular response to volasertib. Studies in non-small-cell lung cancer (NSCLC) cell lines have shown that cells with functional, wild-type p53 exhibit a more pronounced induction of cell death following volasertib treatment compared to cells with mutant or non-functional p53.[8] Therefore, the p53 status is a critical factor to consider when evaluating the efficacy and cytotoxicity of volasertib in different experimental models.
Troubleshooting Guide
Problem 1: High cytotoxicity observed in normal cell lines or primary cells at expected therapeutic concentrations.
-
Possible Cause 1: Overestimation of required concentration. The effective concentration of volasertib can vary significantly between cell types. While low nanomolar concentrations are cytotoxic to many cancer cells, normal cells may tolerate higher concentrations. For example, neuroblastoma tumor-initiating cells have an EC50 of 21 nM, whereas micromolar concentrations are required for cytotoxicity in normal pediatric neural stem cells.[5]
-
Troubleshooting Action 1.1: Perform a detailed dose-response curve. Test a wide range of volasertib concentrations (e.g., from 0.1 nM to 10 µM) on your specific normal cell type to determine the precise IC50 value.
-
Troubleshooting Action 1.2: Reduce treatment duration. Continuous exposure may not be necessary. Assess the effects of shorter treatment windows (e.g., 12, 24, 48 hours) to see if a therapeutic effect can be achieved in target cancer cells while minimizing toxicity in normal cells.
-
Possible Cause 2: High proliferative rate of normal cells in culture. Normal cells that are stimulated to divide rapidly in vitro (e.g., activated T-cells, progenitor cells) will be more sensitive to a cell cycle inhibitor like volasertib.
-
Troubleshooting Action 2.1: Modulate cell cycle entry. If experimentally feasible, consider synchronizing cells or reducing mitogenic stimuli in the culture medium for the normal cells to limit the fraction of cells actively progressing through mitosis during drug exposure.
Problem 2: Cancer cells in my experiment are showing resistance to volasertib.
-
Possible Cause 1: Expression of Multidrug Resistance (MDR) transporters. Overexpression of the MDR1 (ABCB1) protein, a drug efflux pump, has been identified as a mechanism of resistance to volasertib.[9]
-
Troubleshooting Action 1.1: Co-administer an MDR1 inhibitor. If MDR1 expression is suspected or confirmed (e.g., via qPCR or Western blot), consider co-treatment with a known MDR1 inhibitor to see if sensitivity to volasertib is restored. This can help confirm the resistance mechanism.
-
Possible Cause 2: Upregulation of pro-survival signaling pathways. Upon treatment with volasertib, some cancer cells upregulate compensatory survival pathways, such as the PI3K/AKT pathway.[9]
-
Troubleshooting Action 2.1: Implement combination therapy. Based on the cellular signaling profile, combine volasertib with an inhibitor of the identified survival pathway. For example, the combination of volasertib with a PI3K/AKT inhibitor like LY294002 has shown synergistic efficacy in acute myeloid leukemia (AML) cells.[9]
-
Possible Cause 3: Mutations in the PLK1 ATP-binding domain. Although less common, mutations in the drug-binding site of PLK1 can confer direct resistance.[9]
-
Troubleshooting Action 3.1: Sequence the PLK1 gene. If other mechanisms are ruled out, sequencing the PLK1 gene in your resistant cell line may reveal mutations in the kinase domain.
Quantitative Data Summary
Table 1: Volasertib IC50 Values in Various Cell Lines
| Cell Line Type | Cell Line | IC50 (nM) | Assay Duration | Reference |
|---|---|---|---|---|
| Acute Myeloid Leukemia | KASUMI-1 | 170 ± 51 | 72 h | [5] |
| Acute Myeloid Leukemia | KG-1 | 150 ± 67 | 72 h | [5] |
| Multiple Cell Lines | Various | 11 to 37 | 72 h | [10] |
| Cell-Free Assay | PLK1 | 0.87 | N/A | [5] |
| Cell-Free Assay | PLK2 | 5 | N/A | [2] |
| Cell-Free Assay | PLK3 | 56 | N/A |[2] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis via Flow Cytometry
This protocol is used to assess the effect of volasertib on cell cycle distribution. Volasertib treatment is expected to cause an accumulation of cells in the G2/M phase.[6]
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Cell Seeding: Plate cells (e.g., 1 x 10^6 cells/well in a 6-well plate) and allow them to adhere overnight.
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Treatment: Treat cells with the desired concentrations of volasertib (e.g., 10 nM, 100 nM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The PI signal will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Western Blot for Key Signaling Proteins
This protocol is used to analyze the expression and phosphorylation status of proteins in pathways affected by volasertib, such as the PI3K/AKT/mTOR and MEK/ERK pathways.[6]
-
Cell Lysis: After treating cells with volasertib for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, DNMT1, p53, Cyclin B1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Volasertib inhibits PLK1, leading to different cell fates in normal vs. cancer cells.
Caption: A workflow for troubleshooting high volasertib toxicity in normal cells.
References
- 1. targetedonc.com [targetedonc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Volasertib - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of Volasertib on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Volasertib Trihydrochloride Efficacy
Welcome to the Technical Support Center for volasertib trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the efficacy of volasertib through combination therapies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for volasertib?
A1: Volasertib is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][2][3] By competitively binding to the ATP-binding pocket of PLK1, volasertib disrupts proper spindle assembly during mitosis.[2] This leads to a G2/M phase cell cycle arrest and subsequently induces apoptosis (programmed cell death) in cancer cells.[2][4]
Q2: Why is combination therapy with volasertib often necessary?
A2: While volasertib has shown preclinical efficacy, its activity as a monotherapy in clinical trials, particularly against solid tumors, has been modest.[1][2][5] Combination therapies are being explored to enhance its anti-tumor effects, overcome potential resistance mechanisms, and improve overall patient outcomes.[1][6]
Q3: What are the known mechanisms of resistance to volasertib?
A3: Two key mechanisms of resistance to volasertib have been identified:
-
Mutations in the ATP-binding domain of PLK1: These mutations can prevent volasertib from effectively binding to its target.[1][5]
-
Increased expression of the multidrug resistance protein 1 (MDR1): Volasertib is a substrate of the MDR1 efflux pump.[1] Overexpression of MDR1 can lead to the removal of volasertib from the cancer cell, reducing its intracellular concentration and efficacy.[1][5]
Q4: Which combination agents have shown promise with volasertib?
A4: Preclinical and clinical studies have investigated volasertib in combination with various agents, including:
-
Low-Dose Cytarabine (LDAC): Primarily in Acute Myeloid Leukemia (AML).[1][7]
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Azacitidine (AZA): Also in AML and Myelodysplastic Syndromes (MDS).[1][5]
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PI3K/AKT inhibitors (e.g., LY294002): To counteract the upregulation of the PI3K/AKT survival pathway observed upon volasertib treatment.[1][5]
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Nintedanib: A triple angiokinase inhibitor, in advanced solid tumors.[8]
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Platinum agents (Cisplatin and Carboplatin): In solid tumors.
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Irinotecan: In hepatoblastoma.[4]
-
Radiation Therapy: In glioma stem cells.[9]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Reduced volasertib efficacy in vitro despite high PLK1 expression. | Upregulation of the PI3K/AKT survival pathway. | Combine volasertib with a PI3K or AKT inhibitor (e.g., LY294002) to synergistically induce apoptosis.[1] |
| High expression of the MDR1 efflux pump. | Co-administer an MDR1 inhibitor (e.g., zosuquidar) to increase intracellular volasertib concentration. Alternatively, use combination agents that are not MDR1 substrates.[1] | |
| Mutation in the ATP-binding domain of PLK1. | Consider using a non-ATP-competitive PLK1 inhibitor.[1] | |
| High toxicity or fatal events observed in combination therapy (e.g., with LDAC). | Overlapping toxicities, particularly myelosuppression. | Optimize the dosing and schedule of both agents. A lower dose of volasertib in combination may be necessary.[1][10] |
| Variability in response to volasertib-azacitidine combination in AML cells. | Differences in baseline sensitivity to volasertib. | The combination appears more effective in cells with higher GI50 values for volasertib monotherapy.[1][5] Consider patient stratification based on baseline volasertib sensitivity. |
Quantitative Data Summary
The following tables summarize the efficacy of volasertib in combination with other agents across various studies.
Table 1: In Vitro Efficacy of Volasertib Combinations
| Combination Agent | Cancer Type | Cell Line(s) | Efficacy Metric | Result | Citation(s) |
| Azacitidine (AZA) | AML | KG1, HEL, Marimo, K562, HL-60, KG1a | GI50 of Volasertib | Lowered in a dose-dependent manner with AZA. | [1] |
| PI3K Inhibitor (LY294002) | AML | KG1, Marimo, HL-60 | Combination Index (CI) | Synergistic or additive effects. | [1] |
| Cytarabine | HMA-resistant AML | MOLM/AZA-1, MOLM/DEC-5 | Combination Index (CI) | Synergistic. | [8] |
| Azacitidine/Decitabine | HMA-resistant AML | MOLM/DEC-5 | Combination Index (CI) | Synergistic. | [8] |
Table 2: In Vivo and Clinical Efficacy of Volasertib Combinations
| Combination Agent | Cancer Type | Model | Efficacy Metric | Result | Citation(s) |
| Low-Dose Cytarabine (LDAC) | AML | Phase II Clinical Trial | Objective Response | 31% (Volasertib + LDAC) vs. 13.3% (LDAC alone). | [7] |
| Median Event-Free Survival | 5.6 months (Volasertib + LDAC) vs. 2.3 months (LDAC alone). | [7] | |||
| Nintedanib | Advanced Solid Tumors | Phase I Clinical Trial | Disease Control Rate | 60% (1 CR, 1 PR, 16 SD). | [8] |
| Irinotecan | Hepatoblastoma | PDX Mouse Model | Tumor Growth | Statistically significant difference in tumor size at day 14 compared to control and single agents. | [4] |
| Radiation | Glioma | Intracranial Xenograft Mouse Model | Median Survival | Significantly prolonged with the combination compared to radiation alone. | [9] |
Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of volasertib alone and in combination.
-
Methodology:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of volasertib and/or the combination agent for 72 hours.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate GI50 values using appropriate software (e.g., XLfit).[1]
-
2. Apoptosis Assay (e.g., using Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic cells following treatment.
-
Methodology:
-
Treat cells with volasertib and/or the combination agent for the desired time period.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of volasertib on cell cycle distribution.
-
Methodology:
-
Treat cells with volasertib for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[4]
-
Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.[4]
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[4]
-
Visualizations
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to volasertib combination therapies.
Caption: Volasertib resistance and synergistic combination strategies.
Caption: In vitro experimental workflow for evaluating volasertib combinations.
References
- 1. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volasertib for the treatment of acute myeloid leukemia: a review of preclinical and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. A phase I dose-escalation study of volasertib (BI 6727) combined with nintedanib (BIBF 1120) in advanced solid tumors. - ASCO [asco.org]
- 8. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of Volasertib on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Volasertib Trihydrochloride and the Cardiovascular System
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular effects of volasertib trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Volasertib is a potent and selective inhibitor of Polo-like kinase 1 (Plk1), a key regulator of multiple stages of the cell cycle.[1][2][3][4] By inhibiting Plk1, volasertib induces mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[1][5][6] It also shows inhibitory activity against Plk2 and Plk3, but at higher concentrations.[1][5][7]
Q2: What are the potential cardiovascular effects observed in preclinical studies?
Preclinical studies using mouse models have indicated that prolonged inhibition of Plk1 by volasertib can lead to significant cardiovascular issues.[8] These studies are crucial for understanding the potential on-target toxicities of Plk1 inhibition.
Q3: Have serious cardiovascular adverse events been reported in clinical trials?
The adverse event profile of volasertib in clinical trials has been described as generally manageable, with the most common dose-limiting toxicities being hematological in nature (e.g., neutropenia, thrombocytopenia, and anemia).[1][5] However, it is important to note that clinical trial protocols for volasertib have included cardiovascular exclusion criteria, such as uncontrolled congestive heart failure, unstable angina pectoris, and cardiac arrhythmias, suggesting a cautious approach regarding patients with pre-existing cardiac conditions.[9]
Q4: Is there a known signaling pathway linking volasertib to the cardiovascular system?
The primary signaling pathway affected by volasertib is the Plk1-mediated cell cycle regulation. Preclinical research suggests that Plk1 is essential for the proper contraction of cells within the arterial walls.[8] Inhibition of Plk1 could therefore disrupt vascular integrity and function. Additionally, some research indicates a potential for upregulation of the PI3K/AKT cell survival pathway following volasertib administration, which could be a compensatory mechanism with indirect cardiovascular implications.[6]
Q5: Are there any known drug interactions with volasertib that could increase cardiovascular risk?
Drug interaction data suggests that the risk of thrombosis may be increased when volasertib is combined with agents such as Darbepoetin alfa, Erythropoietin, and Peginesatide.[10]
Troubleshooting Guide
Issue: Unexpected increase in blood pressure in animal models during in vivo experiments.
-
Possible Cause: This may be an on-target effect of Plk1 inhibition, as suggested by preclinical studies showing a link between volasertib and arterial hypertension.[8]
-
Troubleshooting Steps:
-
Monitor Blood Pressure: Implement regular and consistent blood pressure monitoring throughout the study duration.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the aorta and other major arteries to look for any morphological changes.
-
Dose-Response Evaluation: If feasible, assess if the hypertensive effect is dose-dependent by including multiple dosage groups.
-
Issue: Evidence of cardiac distress (e.g., arrhythmia, changes in heart rate) in experimental subjects.
-
Possible Cause: While the primary preclinical cardiovascular findings relate to vascular issues, secondary cardiac problems have been noted.[8] Clinical trial exclusion criteria also point towards a potential for cardiac effects.[9]
-
Troubleshooting Steps:
-
Electrocardiogram (ECG) Monitoring: Incorporate ECG monitoring into the experimental design to detect any arrhythmias or other electrophysiological abnormalities.
-
Cardiac Biomarkers: Measure cardiac biomarkers (e.g., troponins) in blood samples to assess for any cardiac muscle damage.
-
Echocardiography: If available, use echocardiography to evaluate cardiac function, including ejection fraction and wall motion.
-
Data Presentation
Table 1: Summary of Preclinical Cardiovascular Findings for Volasertib
| Finding | Animal Model | Dosage and Duration | Reference |
| Arterial Hypertension | Mice | Low doses administered for two months | [8] |
| Blood Vessel Rupture | Mice | Low doses administered for two months | [8] |
| Secondary Cardiac Problems | Mice | Low doses administered for two months | [8] |
Table 2: Cardiovascular Exclusion Criteria from a Phase I Clinical Trial of Volasertib
| Exclusion Criterion | Rationale | Reference |
| Uncontrolled Congestive Heart Failure (NYHA Class 3 or 4) | Potential for exacerbation of heart failure | [9] |
| Unstable Angina Pectoris | Risk of inducing myocardial ischemia | [9] |
| Cardiac Arrhythmia | Potential for proarrhythmic effects | [9] |
| Baseline QTc > 470 msec | Risk of drug-induced QT prolongation and Torsades de Pointes | [9] |
| LVEF <50% | Pre-existing systolic dysfunction increases risk of further cardiac compromise | [9] |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects in a Murine Model
This protocol is based on the methodology described in preclinical studies investigating the long-term effects of Plk1 inhibition.[8]
-
Animal Model: Utilize a suitable mouse strain (e.g., C57BL/6).
-
Drug Administration: Administer low doses of this compound or a vehicle control via an appropriate route (e.g., intraperitoneal injection) for a prolonged period (e.g., two months).
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure at regular intervals using a non-invasive tail-cuff method.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of smooth muscle cell contraction and integrity in the aortic sections.
Protocol 2: In Vitro Assessment of Volasertib's Effect on Cardiomyocytes
This protocol provides a framework for investigating the direct effects of volasertib on cardiac cells.
-
Cell Culture: Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Drug Treatment: Expose the hiPSC-CMs to varying concentrations of this compound for different durations (e.g., 24, 48, 72 hours).
-
Electrophysiology: Use a microelectrode array (MEA) system to measure field potential duration, spike amplitude, and beat rate to assess for any electrophysiological changes.
-
Viability Assays: Perform cell viability assays (e.g., MTT or CellTiter-Glo) to determine if volasertib induces cytotoxicity in cardiomyocytes.
-
Apoptosis Assays: Utilize assays such as TUNEL or Annexin V staining to investigate if volasertib induces apoptosis in cardiomyocytes.
Visualizations
References
- 1. Volasertib - Wikipedia [en.wikipedia.org]
- 2. Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spotlight on Volasertib: Preclinical and Clinical Evaluation of a Promising Plk1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Volasertib for the treatment of acute myeloid leukemia: a review of preclinical and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FDA Approved Cancer Drug Now Linked to Serious Cardiovascular Side Effects | Technology Networks [technologynetworks.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. go.drugbank.com [go.drugbank.com]
Technical Support Center: Managing Volasertib Trihydrochloride-Induced Myelosuppression
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing myelosuppression, a common and significant side effect of the Polo-like kinase 1 (Plk1) inhibitor, volasertib trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which volasertib induces myelosuppression?
A1: Volasertib is a potent inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitosis.[1][2][3] By inhibiting Plk1, volasertib disrupts the cell cycle, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cells.[3][4][5] This mechanism is not selective for cancer cells and also affects normal, highly proliferative cells, such as hematopoietic stem and progenitor cells in the bone marrow. The inhibition of their proliferation leads to a decrease in the production of mature blood cells, resulting in myelosuppression, which manifests as neutropenia, thrombocytopenia, and anemia.[4][6]
Q2: What are the typical hematological toxicities observed with volasertib treatment?
A2: The most common dose-limiting toxicities (DLTs) associated with volasertib are hematological and reversible.[4][6] These primarily include neutropenia (low neutrophils), thrombocytopenia (low platelets), and febrile neutropenia.[1][4][6] Anemia is also a frequently observed side effect.
Q3: Are there established strategies to mitigate volasertib-induced myelosuppression?
A3: Yes, several strategies are employed in clinical and preclinical settings to manage and minimize volasertib-induced myelosuppression. These include:
-
Dose Modification: Reducing the dose of volasertib is a primary strategy to manage severe myelosuppression.[1]
-
Supportive Care: The use of granulocyte colony-stimulating factor (G-CSF) can help manage neutropenia.[1] Prophylactic antibiotics and antifungals are also recommended to prevent infections in patients with severe neutropenia.[1]
-
Combination Therapy: Investigating volasertib in combination with other agents that have different toxicity profiles may allow for synergistic anti-cancer activity with more manageable myelosuppression.[2][7]
Q4: Can the myelosuppressive effects of volasertib be predicted?
A4: While patient-specific factors can influence the severity of myelosuppression, the effect is generally dose-dependent. Preclinical studies in various models can help characterize the hematological toxicity profile of volasertib. Monitoring blood counts regularly during treatment is crucial for early detection and management of myelosuppression.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments.
Issue 1: Severe neutropenia observed in animal models treated with volasertib.
| Possible Cause | Troubleshooting Step |
| Volasertib dose is too high. | Reduce the dose of volasertib in subsequent experiments. A dose-response study is recommended to determine the optimal therapeutic window with acceptable toxicity.[4][6] |
| Animal strain is particularly sensitive to volasertib. | Consider using a different, more robust animal strain if the current one consistently shows severe toxicity. |
| Inadequate supportive care. | Administer G-CSF to stimulate neutrophil recovery. Ensure appropriate prophylactic antibiotic coverage to prevent infections.[1] |
Issue 2: Excessive bleeding or petechiae in treated animals, suggesting severe thrombocytopenia.
| Possible Cause | Troubleshooting Step |
| High dose of volasertib leading to severe platelet depletion. | Lower the administered dose of volasertib.[4] |
| Concomitant medication affecting platelet function. | Review all administered compounds to ensure none are known to interfere with platelet aggregation or function. |
| Frequent blood sampling. | Minimize the frequency and volume of blood draws to reduce iatrogenic blood loss. |
Issue 3: Lack of anti-tumor efficacy at doses that do not induce significant myelosuppression.
| Possible Cause | Troubleshooting Step | | Sub-optimal dosing schedule. | Explore alternative dosing schedules, such as less frequent administration, to allow for hematopoietic recovery between doses while maintaining anti-tumor pressure. | | Intrinsic resistance of the tumor model. | Consider combining volasertib with another anti-cancer agent that has a non-overlapping mechanism of action and toxicity profile to enhance efficacy without exacerbating myelosuppression.[2][7] | | Inadequate drug exposure at the tumor site. | Perform pharmacokinetic studies to ensure that the administered dose results in sufficient drug concentrations within the tumor. |
Data Summary
Table 1: Hematological Adverse Events in a Phase 3 Trial of Volasertib + Low-Dose Cytarabine (LDAC) vs. Placebo + LDAC in Patients with AML [1]
| Adverse Event | Volasertib + LDAC (n=444) | Placebo + LDAC (n=222) |
| Any Adverse Event | 97.1% | 91.9% |
| Febrile Neutropenia | 60.4% | 29.3% |
| Infections/Infestations | 81.3% | 63.5% |
| Fatal Adverse Events | 31.2% | 18.0% |
| Fatal Infections/Infestations | 17.1% | 6.3% |
Table 2: Dose-Limiting Toxicities (DLTs) in a Phase 1 Trial of Volasertib in Solid Tumors [6]
| Volasertib Dose | Number of Patients | DLTs Observed |
| 300 mg | 6 | Thrombocytopenia, Neutropenia |
| 400 mg | 4 | Thrombocytopenia, Neutropenia, Fatigue |
| 450 mg | 1 | Abnormal liver function test[8] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Volasertib-Induced Myelosuppression in a Mouse Model
-
Animal Model: Utilize 6-8 week old immunocompromised mice (e.g., NOD/SCID) or a relevant syngeneic tumor model.
-
Drug Administration: Administer volasertib intravenously at a predetermined dose range (e.g., 10-50 mg/kg) based on literature or pilot studies. A typical schedule could be once or twice weekly.
-
Blood Collection: Collect peripheral blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals post-treatment (e.g., days 3, 7, 14, and 21).
-
Complete Blood Count (CBC) Analysis: Analyze blood samples using an automated hematology analyzer to determine white blood cell (WBC) count with differential, red blood cell (RBC) count, hemoglobin, hematocrit, and platelet count.
-
Bone Marrow Analysis (Optional): At the end of the study, euthanize the animals and collect bone marrow from the femurs and tibias. Perform histological analysis (H&E staining) to assess bone marrow cellularity. Flow cytometry can be used to quantify hematopoietic stem and progenitor cell populations.
-
Data Analysis: Plot the changes in blood cell counts over time for each treatment group. Compare the nadir (lowest point) and recovery of each cell lineage between different dose levels.
Protocol 2: Colony-Forming Unit (CFU) Assay to Assess the Impact of Volasertib on Hematopoietic Progenitors
-
Cell Source: Isolate bone marrow cells from untreated mice or human donors.
-
Cell Culture: Plate the bone marrow cells in a methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO) that support the growth of various hematopoietic colonies.
-
Volasertib Treatment: Add volasertib at a range of concentrations (e.g., 1 nM to 1 µM) to the culture medium.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
Colony Counting: After the incubation period, count the number of different types of colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid, and CFU-GEMM for multipotent progenitors) under a microscope.
-
Data Analysis: Calculate the IC50 value of volasertib for each progenitor type to determine its relative toxicity to different hematopoietic lineages.
Visualizations
Caption: Mechanism of volasertib-induced myelosuppression.
Caption: Experimental workflow for assessing myelosuppression.
Caption: Troubleshooting logic for managing myelosuppression.
References
- 1. Adjunctive Volasertib in Patients With Acute Myeloid Leukemia not Eligible for Standard Induction Therapy: A Randomized, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Volasertib - Wikipedia [en.wikipedia.org]
- 4. Volasertib for AML: clinical use and patient consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on Volasertib: Preclinical and Clinical Evaluation of a Promising Plk1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 8. Phase I trial of volasertib, a Polo‐like kinase inhibitor, in Japanese patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PLK1 Inhibitors: Volasertib Trihydrochloride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
Polo-like kinase 1 (PLK1) has emerged as a critical regulator of mitotic progression, making it a compelling target for anticancer therapies. Overexpression of PLK1 is a common feature in a wide array of human cancers and is often associated with poor prognosis. This has spurred the development of numerous small molecule inhibitors targeting PLK1. This guide provides an objective comparison of volasertib trihydrochloride against other notable PLK1 inhibitors, supported by preclinical and clinical experimental data.
Introduction to PLK1 Inhibitors
PLK1 inhibitors primarily function by disrupting the mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1] These inhibitors can be broadly categorized based on their mechanism of action, with the majority being ATP-competitive inhibitors that target the kinase domain of PLK1. This guide will focus on a comparative analysis of four key PLK1 inhibitors:
-
Volasertib (BI 6727): A dihydropteridinone derivative that acts as a potent, ATP-competitive inhibitor of PLK1.
-
BI 2536: An earlier-generation dihydropteridinone and a potent ATP-competitive inhibitor of PLK1.
-
Onvansertib (NMS-P937): A highly selective, third-generation ATP-competitive PLK1 inhibitor.
-
Rigosertib (ON 01910): A non-ATP-competitive inhibitor that acts as a Ras mimetic and also inhibits PLK1.
Preclinical Performance: A Head-to-Head Comparison
The preclinical efficacy of these inhibitors has been evaluated through various in vitro and in vivo studies. Key performance indicators include their inhibitory concentration (IC50) against PLK family kinases and their cytotoxic effects on cancer cell lines.
Kinase Inhibition Profile
A critical aspect of a targeted inhibitor is its selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) of volasertib and BI 2536 against PLK1, PLK2, and PLK3.
| Inhibitor | PLK1 IC50 (nM) | PLK2 IC50 (nM) | PLK3 IC50 (nM) | Reference |
| Volasertib (BI 6727) | 0.87 | 5 | 56 | [1][2] |
| BI 2536 | 0.83 | 3.5 | 9.0 | [2] |
Lower IC50 values indicate greater potency.
Onvansertib has been reported to have an in vitro IC50 of 36 nmol/L for PLK1 and is noted for its high selectivity, with over 5,000-fold higher IC50 values for PLK2 and PLK3.[3][4] Rigosertib, being a non-ATP competitive inhibitor, has a different mode of action and its direct kinase inhibition IC50 values are not always directly comparable to ATP-competitive inhibitors.
In Vitro Cytotoxicity
The cytotoxic effects of these inhibitors have been assessed across a panel of cancer cell lines. The following table presents the IC50 values for cell proliferation inhibition in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Volasertib (BI 6727) | HCT116 | Colon Carcinoma | 23 | [5] |
| RT4 | Bladder Carcinoma | 111.27 | [6] | |
| 5637 | Bladder Carcinoma | 1165.14 | [6] | |
| T24 | Bladder Carcinoma | 204.91 | [6] | |
| DMS53 | Small Cell Lung Cancer | 139.9 | [7] | |
| BI 2536 | HCT116 | Colon Carcinoma | <10 | [5] |
| COLO205 | Colon Carcinoma | <10 | [5] | |
| HT-29 | Colon Carcinoma | <10 | [5] | |
| RT4 | Bladder Carcinoma | 27.21 | [6] | |
| 5637 | Bladder Carcinoma | 45.47 | [6] | |
| T24 | Bladder Carcinoma | 79.12 | [6] | |
| Onvansertib (NMS-P937) | H526 | Small Cell Lung Cancer | 51 | [7][8] |
| Rigosertib (ON 01910) | SCLC Cell Lines | Small Cell Lung Cancer | (not specified) | [8] |
Note: IC50 values can vary between studies due to different experimental conditions.
Clinical Trial Overview
The clinical development of these PLK1 inhibitors has yielded varied results, with some advancing further in clinical trials than others.
| Inhibitor | Phase of Development | Key Findings | Common Adverse Events (Grade 3/4) |
| Volasertib (BI 6727) | Phase III (development halted for some indications) | Showed activity in advanced solid tumors and AML. A phase I study in combination with cisplatin or carboplatin was generally manageable.[9] | Neutropenia, Thrombocytopenia, Anemia, Fatigue, Nausea, Vomiting[9] |
| BI 2536 | Clinical development halted | Showed limited efficacy as a monotherapy in clinical trials.[4][9] | (Not extensively reported due to early termination) |
| Onvansertib (NMS-P937) | Phase II | Promising early efficacy in combination with FOLFIRI and bevacizumab for KRAS-mutated metastatic colorectal cancer.[10][11] Generally well-tolerated.[10] | Neutropenia, Decreased White Blood Cell Count, Neutropenic Fever, Hyperphosphatemia[11] |
| Rigosertib (ON 01910) | Phase III | Investigated in myelodysplastic syndromes. | (Data not detailed in provided search results) |
Objective Response Rate (ORR) and Progression-Free Survival (PFS): In a phase 1b/2 trial for KRAS-mutant metastatic colorectal cancer, onvansertib in combination with FOLFIRI and bevacizumab demonstrated an ORR of 33% (PR or CR) in the overall study population, with a median PFS of 9.37 months.[11]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: Simplified PLK1 signaling pathway in mitosis and points of intervention by various inhibitors.
Caption: General experimental workflow for preclinical evaluation of PLK1 inhibitors.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase, such as PLK1.
Materials:
-
Recombinant PLK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., casein or a specific peptide)
-
Test compounds (PLK1 inhibitors)
-
96- or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the kinase buffer, recombinant PLK1 enzyme, and the substrate.
-
Add the test compounds to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay - General Protocol)
This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (PLK1 inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Conclusion
The landscape of PLK1 inhibitors is evolving, with newer generation compounds like onvansertib demonstrating improved selectivity and promising clinical activity. While volasertib showed initial promise, its clinical development has faced challenges. BI 2536, an earlier inhibitor, has been largely superseded. Rigosertib offers a different mechanism of action that may be beneficial in overcoming resistance to ATP-competitive inhibitors. The choice of a PLK1 inhibitor for research or clinical development will depend on a careful evaluation of its potency, selectivity, pharmacokinetic profile, and clinical efficacy and safety data. This guide provides a foundational comparison to aid in this decision-making process.
References
- 1. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLK1 inhibitors for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro targeting of Polo-like kinase 1 in bladder carcinoma: Comparative effects of four potent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. cancernetwork.com [cancernetwork.com]
A Comparative Efficacy Analysis of Volasertib Trihydrochloride and Rigosertib in Oncology Research
This guide provides a detailed comparison of the preclinical and clinical efficacy of two investigational anticancer agents: volasertib trihydrochloride and rigosertib. It is intended for researchers, scientists, and professionals in the field of drug development to offer an objective overview supported by experimental data.
Introduction
This compound , a dihydropteridinone derivative, is a potent and selective inhibitor of Polo-like kinase 1 (Plk1), a key regulator of the cell cycle.[1][2][3] Its mechanism of action involves binding to the ATP-binding pocket of Plk1, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[1][4] Volasertib has shown promise in preclinical models of various cancers, particularly acute myeloid leukemia (AML), and has been investigated in numerous clinical trials.[5][6][7]
Rigosertib , a benzyl styryl sulfone, has a more complex and debated mechanism of action. Initially identified as a non-ATP-competitive inhibitor of Plk1, subsequent studies have suggested it also functions as a Ras mimetic, an inhibitor of the PI3K/Akt pathway, and a microtubule-destabilizing agent.[8][9][10][11] This multi-targeted activity has led to its investigation in a range of hematological malignancies and solid tumors, with a particular focus on myelodysplastic syndromes (MDS).[8][12]
Mechanism of Action
The distinct mechanisms of action of volasertib and rigosertib are central to understanding their differential efficacy and potential therapeutic applications.
Volasertib Signaling Pathway
Volasertib's primary target is Plk1, a serine/threonine kinase that plays a critical role in multiple stages of mitosis. By inhibiting Plk1, volasertib disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells.[1][4] Notably, in normal cells, Plk1 inhibition by volasertib leads to a reversible cell cycle arrest without inducing apoptosis, suggesting a degree of cancer cell specificity.[1]
Caption: Volasertib inhibits Plk1, leading to mitotic arrest and apoptosis.
Rigosertib Signaling Pathway
Rigosertib's mechanism is multifaceted. While it has been shown to inhibit Plk1, it also appears to interfere with the Ras-Raf-MEK signaling pathway by acting as a Ras mimetic.[8] This action is thought to block the binding of Ras to its effectors.[8] Additionally, rigosertib has been reported to inhibit the PI3K/Akt pathway and to destabilize microtubules, contributing to its anti-cancer effects.[8][10] The contribution of each of these mechanisms to its overall efficacy is still under investigation.
References
- 1. Volasertib - Wikipedia [en.wikipedia.org]
- 2. targetedonc.com [targetedonc.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spotlight on Volasertib: Preclinical and Clinical Evaluation of a Promising Plk1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Volasertib for AML: clinical use and patient consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rigosertib - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
Validation of Volasertib Trihydrochloride as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of volasertib trihydrochloride, a potent inhibitor of Polo-like kinase 1 (PLK1), with alternative therapeutic agents. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to validate its therapeutic potential.
Introduction to Volasertib and its Target: PLK1
This compound (also known as BI 6727) is an experimental, small-molecule, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine kinase that plays a critical role in regulating multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[3][4] Overexpression of PLK1 is observed in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[3][4] Volasertib binds to the ATP-binding pocket of PLK1, thereby inhibiting its catalytic activity and leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] It is the second dihydropteridinone derivative developed by Boehringer Ingelheim, following the first-generation PLK1 inhibitor, BI 2536.[2][3]
Comparative Analysis of PLK1 Inhibitors
Several small molecule inhibitors targeting PLK1 have been developed and are in various stages of preclinical and clinical evaluation. This section compares volasertib with other notable PLK1 inhibitors, focusing on their potency, selectivity, and clinical development status.
Data Presentation: In Vitro Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of volasertib and other selected PLK1 inhibitors against PLK family members.
| Inhibitor | Target(s) | IC50 (nM) vs. PLK1 | IC50 (nM) vs. PLK2 | IC50 (nM) vs. PLK3 | Development Status |
| Volasertib (BI 6727) | PLK1, PLK2, PLK3 | 0.87[1][5][6] | 5[1][5] | 56[1][5] | Phase III trials completed; further development ongoing in specific patient populations[5] |
| Onvansertib (NMS-P937) | PLK1 | - | - | - | Phase II trials ongoing[7] |
| Rigosertib (ON 01910.Na) | PLK1 (non-ATP competitive), other kinases | - | - | - | Phase III trials completed[8] |
| BI 2536 | PLK1 | - | - | - | Development discontinued in favor of volasertib[3] |
| GSK461364 | PLK1 | - | - | - | Clinical trials conducted[9] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates greater potency.
Clinical Efficacy and Safety Profile
Clinical trials have evaluated volasertib as a monotherapy and in combination with other agents, particularly in acute myeloid leukemia (AML).
| Inhibitor | Indication | Combination Agent | Key Efficacy Findings | Common Adverse Events |
| Volasertib | Acute Myeloid Leukemia (AML) | Low-dose cytarabine (LDAC) | Improved objective response rate (31% vs 11.1% with LDAC alone in a Phase II study)[10] | Hematologic toxicities (anemia, thrombocytopenia, neutropenia), febrile neutropenia[2] |
| Onvansertib | Metastatic Colorectal Cancer (mCRC) | FOLFIRI/FOLFOX + bevacizumab | ORR of 57% in combination vs 33% with SOC alone in an initial Phase II data release[7] | Neutropenia[7] |
| Rigosertib | Myelodysplastic Syndromes (MDS) | - | Did not meet primary endpoint of overall survival improvement in a Phase III trial. | - |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to validate the efficacy of PLK1 inhibitors like volasertib.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PLK1.
Materials:
-
Recombinant human PLK1 enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.0, 15 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., Casein from bovine milk)
-
ATP (including γ-32P-ATP)
-
Test compound (e.g., volasertib)
-
5% Trichloroacetic acid (TCA)
-
Filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction plate, add the recombinant PLK1 enzyme to the kinase buffer.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding the substrate and ATP mixture (containing a tracer amount of γ-32P-ATP).
-
Incubate the reaction at 30°C for a defined period (e.g., 45 minutes).
-
Terminate the reaction by adding ice-cold 5% TCA.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated γ-32P-ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (e.g., MTS or CellTiter-Glo® Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MOLM-14, HL-60 for AML)
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., volasertib)
-
MTS reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (MTS) or luminescence generation (CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the GI50 value.
Mandatory Visualizations
PLK1 Signaling Pathway and Inhibition by Volasertib
Caption: PLK1 signaling pathway and its inhibition by volasertib.
Experimental Workflow for Validating a PLK1 Inhibitor
Caption: A typical experimental workflow for validating a PLK1 inhibitor.
Logical Relationship in Comparative Analysis
Caption: Logical relationship in the comparative analysis of PLK1 inhibitors.
References
- 1. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volasertib - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Volasertib for AML: clinical use and patient consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. targetedonc.com [targetedonc.com]
- 8. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
Unveiling the Synergistic Power of Volasertib and Cisplatin in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The combination of volasertib trihydrochloride, a potent Polo-like kinase 1 (PLK1) inhibitor, and cisplatin, a cornerstone of chemotherapy, presents a promising strategy in oncology. This guide provides an objective comparison of the synergistic effects of this combination therapy against monotherapy, supported by preclinical experimental data. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further investigation.
Mechanism of Synergy: A Dual Assault on Cancer Cells
Volasertib and cisplatin exert their anticancer effects through distinct but complementary mechanisms. Volasertib disrupts the cell cycle by inhibiting PLK1, a key regulator of mitosis, leading to G2/M arrest and subsequent apoptosis.[1][2] Cisplatin, on the other hand, primarily induces DNA damage by forming platinum-DNA adducts, which block replication and transcription, ultimately triggering cell death.[3][4]
The synergistic effect arises from the interplay of these mechanisms. By arresting cells in the G2/M phase, volasertib may enhance their sensitivity to DNA-damaging agents like cisplatin. Cells in the G2/M phase are particularly vulnerable to DNA damage, as their DNA is condensed and repair mechanisms may be less efficient.
In Vitro Efficacy: Enhanced Cancer Cell Killing
Studies in human cervical cancer cell lines have demonstrated the superior efficacy of the volasertib and cisplatin combination compared to either agent alone.
Cell Viability Inhibition
The half-maximal inhibitory concentration (IC50) values for volasertib and cisplatin as single agents were determined in HeLa and Caski cervical cancer cell lines.
| Cell Line | Drug | IC50 (µM) |
| HeLa | Volasertib | 0.02[1] |
| Cisplatin | 8.18[1] | |
| Caski | Volasertib | 2.02[1] |
| Cisplatin | 10.44[1] |
- Caption: IC50 values of volasertib and cisplatin in cervical cancer cell lines.[1]
The combination of volasertib and cisplatin resulted in a significantly greater inhibition of cell growth compared to monotherapy.
| Cell Line | Treatment | Growth Inhibition Rate (%) |
| Caski | Volasertib (1 µM) | ~15[1] |
| Cisplatin (3 µM) | ~25[1] | |
| Volasertib (1 µM) + Cisplatin (3 µM) | ~70 [1] | |
| HeLa | Volasertib (0.01 µM) | ~20[1] |
| Cisplatin (3 µM) | ~30[1] | |
| Volasertib (0.01 µM) + Cisplatin (3 µM) | ~80 [1] |
- Caption: Synergistic inhibition of cervical cancer cell growth by volasertib and cisplatin.[1]
In Vivo Efficacy: Potent Tumor Growth Suppression
The enhanced anticancer effect of the combination therapy was further validated in a preclinical in vivo model.
Xenograft Tumor Growth Inhibition
In a nude mouse xenograft model using Caski cervical cancer cells, the combination of volasertib and cisplatin led to a dramatic reduction in tumor growth.
| Treatment Group | Tumor Growth Inhibition Rate (%) |
| Volasertib (15 mg/kg) | 15.6[1] |
| Cisplatin (2 mg/kg) | 24.5[1] |
| Volasertib (15 mg/kg) + Cisplatin (2 mg/kg) | 78 [1] |
- Caption: Potentiation of cisplatin's antitumor activity by volasertib in a xenograft model.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of synergistic action and a typical experimental workflow for evaluating this combination therapy.
-
Caption: Proposed synergistic mechanism of volasertib and cisplatin.
-
Caption: General experimental workflow for evaluating combination therapy.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, Caski) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of volasertib, cisplatin, or their combination for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with volasertib, cisplatin, or the combination for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 Caski cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[1]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Treatment Groups: Randomize the mice into treatment groups: vehicle control, volasertib alone, cisplatin alone, and the combination.
-
Drug Administration: Administer the drugs according to the specified dosage and schedule (e.g., intraperitoneal injection every two days).[1]
-
Tumor Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis.
Conclusion
The combination of this compound and cisplatin demonstrates a clear synergistic effect in preclinical models of cervical cancer. This enhanced efficacy, observed both in vitro and in vivo, is attributed to the complementary mechanisms of action of the two drugs. These findings provide a strong rationale for further clinical investigation of this combination therapy in various solid tumors. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel cancer treatments.
References
- 1. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. e-century.us [e-century.us]
Volasertib Trihydrochloride: A Comparative Clinical Trial Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of volasertib trihydrochloride's performance in clinical trials against alternative treatments, supported by experimental data and detailed methodologies. Volasertib is an investigational, potent, and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][2] Overexpression of PLK1 is observed in many cancers and is often associated with a poor prognosis.[1][3] Volasertib functions by inducing mitotic arrest, which leads to programmed cell death (apoptosis).[4][5][6]
Comparative Efficacy in Acute Myeloid Leukemia (AML)
Volasertib has been most extensively studied in elderly patients with previously untreated AML who are considered ineligible for intensive induction chemotherapy. The standard of care for this population has historically included low-intensity therapies like low-dose cytarabine (LDAC) or hypomethylating agents.[7][8][9]
A key randomized Phase II trial (POLO-AML-1) compared the efficacy of volasertib in combination with LDAC versus LDAC alone.[10][11] The combination therapy showed a statistically significant improvement in overall survival and a higher objective response rate.[6][10]
Table 1: Efficacy Results from the Phase II POLO-AML-1 Trial (Volasertib + LDAC vs. LDAC Alone)
| Endpoint | Volasertib + LDAC | LDAC Monotherapy | p-value |
| Median Overall Survival (OS) | 8.0 months | 5.2 months | 0.047[6][12] |
| Objective Response Rate (ORR) | 31.0% | 13.3% | 0.052[10][12] |
| Event-Free Survival (EFS) | 5.6 months | 2.3 months | 0.0237[11] |
ORR includes complete remission (CR) and CR with incomplete blood count recovery (CRi).
Despite these promising Phase II results, the subsequent larger, randomized, double-blind Phase III trial (POLO-AML-2) did not meet its primary endpoint.[12][13] There was no significant improvement in overall survival for the volasertib plus LDAC arm compared to the placebo plus LDAC arm.[12] The median OS was 5.6 months for the combination therapy versus 6.5 months for the control group.[12] The lack of survival benefit may have been influenced by a higher rate of early mortality from myelosuppression and infections in the volasertib arm.[12]
Performance in Solid Tumors
Volasertib has also been evaluated in various advanced or metastatic solid tumors, though its efficacy as a monotherapy has been modest.[14]
Table 2: Selected Phase I & II Monotherapy Results in Solid Tumors
| Tumor Type | Trial Phase | Key Efficacy Results |
| Urothelial Cancer (second-line) | Phase II | Partial Response (PR): 14%Median OS: 8.5 months[15] |
| Advanced Solid Tumors | Phase I | PR: Observed in patients with urothelial, ovarian, and melanoma cancers.Stable Disease (SD): 40% of patients[1] |
In combination with platinum agents (cisplatin or carboplatin) in heavily pretreated patients with advanced solid tumors, volasertib demonstrated manageable safety and some activity, with partial responses observed in both combination arms.[1]
Safety and Tolerability Profile
The primary dose-limiting toxicities of volasertib are hematological, consistent with its mechanism of action targeting cell division.[1][6]
Table 3: Common Grade ≥3 Adverse Events in the POLO-AML-2 Trial
| Adverse Event | Volasertib + LDAC (n=442) | Placebo + LDAC (n=222) |
| Febrile Neutropenia | 60.4% | 29.3% |
| Infections/Infestations | 81.3% (all grades) | 63.5% (all grades) |
| Fatal Adverse Events | 31.2% | 18.0% |
| (Most common fatal AEs were infections) | (17.1%) | (6.3%) |
Data from the Phase III POLO-AML-2 trial.[12]
Experimental Protocols
Methodology of the POLO-AML-2 Phase III Trial
-
Study Design: A randomized, double-blind, placebo-controlled Phase III trial.[10][16]
-
Patient Population: Patients aged 65 years or older with previously untreated AML who were ineligible for intensive remission induction therapy.[12][16]
-
Treatment Arms:
-
Experimental Arm: Volasertib (350 mg/m²) administered as a 1-hour intravenous infusion on days 1 and 15, combined with LDAC (20 mg subcutaneously twice daily on days 1-10) of a 28-day cycle.[12]
-
Control Arm: Placebo on days 1 and 15, combined with LDAC (20 mg subcutaneously twice daily on days 1-10) of a 28-day cycle.[12]
-
-
Primary Endpoint: Objective Response Rate (ORR).[12]
Visualized Pathways and Workflows
Volasertib's Mechanism of Action on the Cell Cycle
Caption: Volasertib inhibits PLK1, disrupting mitosis and leading to cell death.
Experimental Workflow of the POLO-AML-2 Trial
Caption: Randomized, double-blind workflow of the POLO-AML-2 Phase III trial.
References
- 1. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Volasertib - Wikipedia [en.wikipedia.org]
- 6. Targeting polo-like kinase 1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Choice in Older Patients with Acute Myeloid Leukemia: A Matter of Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining and Treating Older Adults with Acute Myeloid Leukemia Who Are Ineligible for Intensive Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. When Less Is More: Reevaluating the Role of Intensive Chemotherapy for Older Adults With Acute Myeloid Leukemia in the Modern Era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Volasertib for the treatment of acute myeloid leukemia: a review of preclinical and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adjunctive Volasertib in Patients With Acute Myeloid Leukemia not Eligible for Standard Induction Therapy: A Randomized, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. An open-label, single-arm, phase 2 trial of the Polo-like kinase inhibitor volasertib (BI 6727) in patients with locally advanced or metastatic urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Assessing Volasertib Trihydrochloride in p53-Mutated Cancers: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive assessment of the efficacy of volasertib trihydrochloride, a Polo-like kinase 1 (Plk1) inhibitor, in cancers harboring p53 mutations. Contrary to expectations that p53-mutated cancers might exhibit increased sensitivity to Plk1 inhibition, preclinical evidence suggests that the presence of wild-type p53 enhances sensitivity to volasertib. This guide contrasts the performance of volasertib with alternative therapeutic strategies that have demonstrated clinical activity in p53-mutated malignancies, including mutant p53 reactivators and agents inducing synthetic lethality. All data is supported by published experimental findings.
Volasertib Efficacy in the Context of p53 Status: Preclinical Findings
Preclinical studies investigating volasertib in non-small cell lung cancer (NSCLC) models have shown that cancer cells with functional, wild-type p53 are more sensitive to the drug than cells with mutated or deficient p53.[1][2] This suggests that p53 status may be a predictive biomarker for volasertib's efficacy, with wild-type p53 conferring greater sensitivity.
Table 1: Comparative Cytotoxicity of Volasertib in NSCLC Cell Lines with Varying p53 Status
| Cell Line | p53 Status | IC50 (nM) after 24h Treatment (Normoxia) | Key Findings |
| A549-NTC | Wild-Type | 17.87 ± 0.40 | Higher sensitivity to volasertib. |
| A549-920 | p53 Knockdown | 27.59 ± 5.77 | Reduced sensitivity compared to wild-type. |
| NCI-H1975 | Mutant (R273H) | Significantly higher than A549 | Reduced sensitivity compared to wild-type. |
Data extracted from in vitro studies on NSCLC cell lines.[1][3]
The primary mechanism of action for volasertib is the inhibition of Plk1, a key regulator of mitosis. This inhibition leads to a G2/M phase cell cycle arrest.[1] However, the cellular outcomes following this arrest appear to be p53-dependent. In p53 wild-type cells, volasertib treatment predominantly induces apoptotic cell death and cellular senescence.[1][2] In contrast, cells lacking functional p53 undergo a more pronounced mitotic arrest but are less prone to apoptosis.[1][2]
Currently, there is a lack of published clinical trial data specifically evaluating the efficacy of volasertib in a cohort of patients with p53-mutated cancers. Phase II and III trials of volasertib in acute myeloid leukemia (AML) did not stratify efficacy results based on the p53 mutation status of the patients.[4]
Alternative Therapeutic Strategies for p53-Mutated Cancers
Given the preclinical data on volasertib, alternative therapeutic avenues are being actively pursued for p53-mutated cancers. These strategies primarily fall into two categories: reactivation of mutant p53 and induction of synthetic lethality.
Mutant p53 Reactivators
These small molecules aim to restore the wild-type conformation and tumor-suppressive functions of the mutated p53 protein.
-
APR-246 (Eprenetapopt): This pro-drug is converted to methylene quinuclidinone (MQ), which covalently binds to cysteine residues in the mutant p53 core domain, leading to its refolding and reactivation.[5][6] This restored p53 activity can then induce apoptosis in cancer cells.[1]
-
PC14586: This is a first-in-class small molecule designed to specifically bind to the pocket created by the p53 Y220C mutation, thereby stabilizing the protein in its wild-type conformation and restoring its function.[7]
Synthetic Lethality
This approach targets cellular vulnerabilities that arise as a consequence of p53 deficiency. Cancers lacking functional p53 are often more reliant on other pathways for survival, such as the G2/M cell cycle checkpoint.
-
Adavosertib (AZD1775): This is a Wee1 kinase inhibitor. Wee1 is a key regulator of the G2/M checkpoint. In p53-deficient cells, which lack a functional G1/S checkpoint, inhibiting the G2/M checkpoint with adavosertib leads to mitotic catastrophe and cell death.[8][9]
Comparative Efficacy of Alternative Agents in p53-Mutated Cancers
Clinical trials for these alternative agents have shown promising results in patient populations with confirmed p53 mutations.
Table 2: Clinical Efficacy of Alternative Therapies in p53-Mutated Cancers
| Drug | Mechanism of Action | Cancer Type | Clinical Trial Phase | Efficacy Data |
| APR-246 (Eprenetapopt) + Azacitidine | Mutant p53 Reactivator | Myelodysplastic Syndromes (MDS) & Acute Myeloid Leukemia (AML) | Phase II | ORR: 71% (Overall), 73% (MDS) CR: 44% (Overall), 50% (MDS) Median OS: 10.8 months[10] |
| PC14586 | Mutant p53 Reactivator (p53 Y220C specific) | Advanced Solid Tumors | Phase I/II | Confirmed ORR (at RP2D in KRAS WT): 38% (6/16 patients) Tumor Types with Confirmed Responses: Ovarian, breast, prostate, lung, endometrial cancer[11] |
| Adavosertib (AZD1775) | Synthetic Lethality (Wee1 Inhibitor) | Metastatic Colorectal Cancer (RAS/TP53-mutant) | Phase II | Median PFS: 3.61 months vs. 1.87 months with active monitoring (HR 0.35)[12][13][14] |
| Adavosertib + Chemotherapy | Synthetic Lethality (Wee1 Inhibitor) | Platinum-sensitive Ovarian Cancer (TP53-mutant) | Phase II | Median ePFS: 7.9 months vs. 7.3 months with placebo + chemotherapy (HR 0.63)[15][16] |
ORR: Objective Response Rate; CR: Complete Response; OS: Overall Survival; PFS: Progression-Free Survival; ePFS: enhanced Progression-Free Survival; RP2D: Recommended Phase 2 Dose; HR: Hazard Ratio.
Experimental Protocols
Cell Culture and Cytotoxicity Assay (for Volasertib in NSCLC)
-
Cell Lines: A549 (p53 wild-type), A549-NTC (non-template control), A549-920 (p53 knockdown), and NCI-H1975 (p53 mutant R273H) were used.
-
Treatment: Cells were treated with volasertib at concentrations ranging from 0 to 85 nM for 24 or 72 hours.
-
Survival Assay: Cell survival was assessed using the sulphorhodamine B (SRB) assay.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated to determine the drug concentration required to inhibit cell growth by 50%.[3]
Cell Cycle Analysis
-
Method: The Vindelov method was used for cell cycle distribution analysis.
-
Procedure: Cells were treated with volasertib (0–20 nM) for 24 hours. After treatment, cells were harvested, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]
Visualizing the Mechanisms
Caption: Volasertib inhibits Plk1, leading to G2/M arrest. This preferentially induces apoptosis in p53 wild-type cells.
Caption: Therapeutic strategies for p53-mutated cancers: Reactivation of mutant p53 and synthetic lethality.
Caption: Workflow for assessing volasertib's efficacy in vitro based on p53 status.
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. ashpublications.org [ashpublications.org]
- 4. ascopubs.org [ascopubs.org]
- 5. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 9. Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. PMV Pharmaceuticals Updated PC14586 Phase 1 Data Demonstrated Anti-Tumor Activity Across Multiple Solid Tumor Types With a TP53 Y220C Mutation | PMV Pharmaceuticals, Inc. [ir.pmvpharma.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. onclive.com [onclive.com]
- 14. ascopubs.org [ascopubs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
Volasertib Trihydrochloride vs. Standard Chemotherapy in Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of volasertib trihydrochloride in combination with low-dose cytarabine (LDAC) versus standard chemotherapy with LDAC alone for the treatment of acute myeloid leukemia (AML), particularly in elderly patients considered ineligible for intensive induction therapy. The information is compiled from key clinical trial data and peer-reviewed publications.
Executive Summary
Volasertib is a first-in-class, potent, and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1] Its development was aimed at offering a new therapeutic option for AML patients who are not candidates for aggressive chemotherapy regimens. Clinical trials have primarily evaluated volasertib in combination with low-dose cytarabine, a standard of care for this patient population. While a Phase II study showed promising results, a subsequent Phase III trial (POLO-AML-2) did not meet its primary endpoint of a statistically significant improvement in objective response rate, and it showed an unfavorable overall survival trend for the volasertib arm, largely attributed to a higher rate of fatal infections.[2][3]
Mechanism of Action
This compound
Volasertib exerts its anti-neoplastic effect by inhibiting PLK1, a serine/threonine kinase that plays a crucial role in multiple stages of mitosis.[1] Inhibition of PLK1 disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells.[1]
Standard Chemotherapy: Cytarabine (Ara-C)
Cytarabine is a pyrimidine nucleoside analog that acts as an antimetabolite.[4] Once inside the cell, it is converted into its active triphosphate form, ara-CTP.[4] Ara-CTP is then incorporated into the DNA of replicating cells, where it inhibits DNA polymerase, leading to the termination of DNA chain elongation and ultimately, cell death.[4]
Signaling Pathway Diagrams
Clinical Trial Data Comparison
The primary data for this comparison comes from a randomized Phase II trial (NCT00804856) and the subsequent randomized, double-blind, placebo-controlled Phase III POLO-AML-2 trial (NCT01721876).[5][6] Both studies enrolled elderly patients (≥65 years) with previously untreated AML who were ineligible for intensive induction therapy.
Efficacy
| Outcome Measure | Volasertib + LDAC | LDAC Alone/Placebo + LDAC | Trial |
| Objective Response Rate (ORR) | 31.0% | 13.3% | Phase II |
| 25.2% | 16.8% | POLO-AML-2 | |
| Median Overall Survival (OS) | 8.0 months | 5.2 months | Phase II |
| 5.6 months | 6.5 months | POLO-AML-2 | |
| Median Event-Free Survival (EFS) | 5.6 months | 2.3 months | Phase II |
Data from the Phase II trial published in Blood (2014) and the POLO-AML-2 trial published in Hemasphere (2021).[5][6]
In the Phase II trial, the combination of volasertib and LDAC showed a notable improvement in objective response rate and survival compared to LDAC alone.[5] However, the Phase III POLO-AML-2 trial did not confirm a statistically significant benefit in ORR at the primary analysis, and the median overall survival was shorter in the volasertib arm.[3][6]
A subgroup analysis of the POLO-AML-2 trial provided further insights into response rates across different cytogenetic risk groups.
| Cytogenetic Risk Group | Volasertib + LDAC (ORR) | Placebo + LDAC (ORR) |
| Favorable | 45.5% | 33.3% |
| Intermediate I | 29.5% | 18.8% |
| Intermediate II | 22.2% | 14.3% |
| Adverse | 18.5% | 13.0% |
Data derived from the supplementary content of the POLO-AML-2 trial publication.[7]
Safety and Tolerability
The addition of volasertib to LDAC was associated with a higher incidence of adverse events, particularly myelosuppression and related complications.
| Adverse Event (Grade ≥3) | Volasertib + LDAC | Placebo + LDAC | Trial |
| Any Adverse Event | 95.4% | 86.5% | POLO-AML-2 |
| Febrile Neutropenia | 60.4% | 29.3% | POLO-AML-2 |
| Infections and Infestations | 81.3% (all grades) | 63.5% (all grades) | POLO-AML-2 |
| Pneumonia | 28.2% (all grades) | 19.8% (all grades) | POLO-AML-2 |
| Fatal Adverse Events | 31.2% | 18.0% | POLO-AML-2 |
| - Due to Infection | 17.1% | 6.3% | POLO-AML-2 |
Data from the final analysis of the POLO-AML-2 trial.[6]
Experimental Protocols
POLO-AML-2 (Phase III) Trial Design
Inclusion Criteria:
-
Age 65 years or older.
-
Previously untreated AML.
-
Considered ineligible for intensive remission induction therapy.
-
Eastern Cooperative Oncology Group (ECOG) performance status of 2 or less.[6]
Exclusion Criteria:
-
Prior chemotherapy for AML (hydroxyurea was allowed).
-
Acute promyelocytic leukemia (APL).
-
Clinically relevant central nervous system involvement.[6]
Treatment Regimen:
-
Volasertib Arm: Volasertib 350 mg administered as a 1-hour intravenous infusion on days 1 and 15 of a 28-day cycle, plus LDAC 20 mg subcutaneously twice daily on days 1-10.[6]
-
Placebo Arm: Placebo administered as a 1-hour intravenous infusion on days 1 and 15 of a 28-day cycle, plus LDAC 20 mg subcutaneously twice daily on days 1-10.[6]
Conclusion
The combination of volasertib with LDAC demonstrated increased anti-leukemic activity in a Phase II trial, leading to higher response rates and improved survival outcomes compared to LDAC alone in elderly AML patients ineligible for intensive therapy.[5] However, the subsequent Phase III POLO-AML-2 trial did not meet its primary endpoint for objective response and showed a concerning trend towards shorter overall survival in the volasertib arm, which was primarily attributed to a higher incidence of fatal infections.[3][6] While the combination therapy did show a higher objective response rate in the final analysis of the Phase III trial, the increased toxicity remains a significant concern.[6] These findings highlight the challenge of balancing efficacy and safety in this vulnerable patient population and underscore the need for further research to identify patient subgroups that may benefit from PLK1 inhibition or to explore alternative dosing schedules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 5. Randomized, phase 2 trial of low-dose cytarabine with or without volasertib in AML patients not suitable for induction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adjunctive Volasertib in Patients With Acute Myeloid Leukemia not Eligible for Standard Induction Therapy: A Randomized, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
A Comparative Meta-Analysis of Volasertib Trihydrochloride in the Treatment of Acute Myeloid Leukemia
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the clinical outcomes associated with volasertib trihydrochloride, a potent Polo-like kinase 1 (PLK1) inhibitor. This document objectively compares the performance of volasertib with alternative therapeutic strategies for Acute Myeloid Leukemia (AML), particularly in elderly patients who are ineligible for intensive induction chemotherapy. The analysis is supported by experimental data from key clinical trials, detailed methodologies, and visualizations of relevant biological pathways and study designs.
Executive Summary
Volasertib, in combination with low-dose cytarabine (LDAC), has been extensively studied in elderly patients with previously untreated AML who are not candidates for intensive chemotherapy. While initial Phase II trials showed promising results, the pivotal Phase III POLO-AML-2 trial did not meet its primary endpoint of a statistically significant improvement in objective response rate, nor did it demonstrate a significant overall survival benefit compared to LDAC alone. This guide delves into the clinical data for volasertib and presents a comparative analysis against other established and emerging treatments for this patient population, including hypomethylating agents (azacitidine and decitabine) and venetoclax-based regimens.
Comparative Clinical Outcomes
The following tables summarize the key efficacy and safety data from clinical trials of volasertib and its alternatives in elderly patients with AML who are ineligible for intensive chemotherapy.
Table 1: Efficacy of Volasertib and Comparator Regimens in Elderly AML
| Treatment Regimen | Clinical Trial | Number of Patients | Median Age (Years) | Complete Remission (CR) + CR with Incomplete Hematologic Recovery (CRi) Rate | Median Overall Survival (OS) (Months) | Median Event-Free Survival (EFS) (Months) |
| Volasertib + LDAC | POLO-AML-2 (Phase III) | 444 | 75 | 25.2% | 5.6 | Not Reported |
| Placebo + LDAC | POLO-AML-2 (Phase III) | 222 | 75 | 16.8% | 6.5 | Not Reported |
| Volasertib + LDAC | Phase II | 42 | 75 | 31%[1] | 8.0[1] | 5.6[2] |
| LDAC Alone | Phase II | 45 | 75 | 13.3%[1] | 5.2[1] | 2.3[2] |
| Azacitidine | AZA-AML-001 | 241 | 75 | 28% | 10.4 | Not Reported |
| Conventional Care | AZA-AML-001 | 247 | 75 | 25% | 6.5 | Not Reported |
| Decitabine | DACO-016 | 242 | 73 | Not Reported | 7.7[3] | Not Reported |
| Treatment Choice (LDAC or Supportive Care) | DACO-016 | 243 | 73 | Not Reported | 5.0[3] | Not Reported |
| Venetoclax + Azacitidine | VIALE-A | 286 | 76 | 66.4% | 14.7[4] | Not Reported |
| Placebo + Azacitidine | VIALE-A | 145 | 76 | 28.3% | 9.6[4] | Not Reported |
Table 2: Safety Profile of Volasertib + LDAC vs. Placebo + LDAC (POLO-AML-2 Trial)
| Adverse Event (Grade ≥3) | Volasertib + LDAC (n=444) | Placebo + LDAC (n=222) |
| Febrile Neutropenia | 60.4% | 29.3% |
| Infections and Infestations | 81.3% (grouped term) | 63.5% (grouped term) |
| Gastrointestinal Disorders | 21% | 7% |
| Fatal Adverse Events | 31.2% | 18.0% |
| - Most Common: Infections | 17.1% | 6.3% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial results. Below are the protocols for the key clinical trials referenced in this guide.
POLO-AML-2 (NCT01721876)
-
Study Design: A prospective, randomized, double-blind, placebo-controlled Phase III trial.
-
Patient Population: Patients aged 65 years or older with previously untreated AML, ineligible for intensive remission-induction therapy.
-
Treatment Arms:
-
Volasertib + LDAC: Volasertib 350 mg administered as a 1-hour intravenous infusion on days 1 and 15 of a 4-week cycle, combined with low-dose cytarabine (LDAC) 20 mg administered subcutaneously twice daily on days 1-10.
-
Placebo + LDAC: Placebo administered as a 1-hour intravenous infusion on days 1 and 15 of a 4-week cycle, combined with LDAC 20 mg administered subcutaneously twice daily on days 1-10.
-
-
Primary Endpoint: Objective response rate (ORR), defined as complete remission (CR) or CR with incomplete blood count recovery (CRi).
-
Key Secondary Endpoint: Overall survival (OS).
VIALE-A (NCT02993523)
-
Study Design: A randomized, double-blind, placebo-controlled Phase III trial.
-
Patient Population: Patients with previously untreated AML who were ineligible for intensive chemotherapy.
-
Treatment Arms:
-
Venetoclax + Azacitidine: Venetoclax administered orally (400 mg daily) in combination with azacitidine 75 mg/m² administered subcutaneously or intravenously for 7 days of each 28-day cycle.
-
Placebo + Azacitidine: Placebo administered orally daily in combination with azacitidine on the same schedule.
-
-
Primary Endpoints: Overall survival (OS) and a composite of complete remission (CR) and CR with incomplete hematologic recovery (CRi).
DACO-016 (NCT00260832)
-
Study Design: A Phase III, randomized, open-label trial.
-
Patient Population: Newly diagnosed patients ≥65 years of age with de novo or secondary AML and poor- or intermediate-risk cytogenetics.
-
Treatment Arms:
-
Decitabine: Decitabine 20 mg/m² administered as a 1-hour intravenous infusion once daily for 5 consecutive days every 4 weeks.
-
Treatment Choice: Patient's choice of supportive care or low-dose cytarabine (20 mg/m² subcutaneously once daily for 10 consecutive days every 4 weeks).
-
AZA-AML-001 (NCT01074047)
-
Study Design: A Phase III, randomized, open-label trial.
-
Patient Population: Patients aged ≥65 years with newly diagnosed AML with >30% bone marrow blasts.
-
Treatment Arms:
-
Azacitidine: Azacitidine 75 mg/m² per day administered subcutaneously for 7 consecutive days per 28-day treatment cycle.
-
Conventional Care Regimens (CCR): Pre-selected by the investigator from best supportive care, low-dose cytarabine, or standard induction chemotherapy.
-
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the design of clinical trials is essential for a comprehensive understanding of the therapeutic landscape.
Volasertib's Mechanism of Action: Inhibition of the PLK1 Signaling Pathway
Volasertib is a small molecule inhibitor that targets Polo-like kinase 1 (PLK1), a key regulator of the cell cycle. PLK1 is overexpressed in many cancers and is associated with poor prognosis.[5] By inhibiting PLK1, volasertib disrupts multiple stages of mitosis, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: PLK1 Signaling Pathway and Volasertib Inhibition.
Experimental Workflow of the POLO-AML-2 Clinical Trial
The following diagram illustrates the patient journey through the POLO-AML-2 clinical trial, from screening and randomization to treatment and follow-up.
Caption: POLO-AML-2 Clinical Trial Workflow.
Conclusion
The development of volasertib highlighted the therapeutic potential of targeting the PLK1 pathway in AML. However, the Phase III POLO-AML-2 trial did not demonstrate a statistically significant clinical benefit for the combination of volasertib and LDAC over LDAC alone in elderly patients with AML ineligible for intensive chemotherapy. The increased incidence of fatal adverse events, particularly infections, in the volasertib arm underscores the challenges of myelosuppressive therapies in this vulnerable patient population.
In contrast, the emergence of venetoclax-based regimens, such as venetoclax in combination with azacitidine, has shown substantial improvements in remission rates and overall survival, establishing a new standard of care for this patient group. This comparative guide provides a data-driven overview to inform researchers and clinicians on the clinical landscape of treatments for elderly AML patients, emphasizing the importance of balancing efficacy with a manageable safety profile. Further research into PLK1 inhibitors may require the identification of predictive biomarkers to select patients most likely to benefit from this therapeutic approach.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. DACOGEN® (decitabine) showed an overall survival advantage compared with the accepted standard therapies in older patients with newly diagnosed de novo or secondary acute myeloid leukemia [jnj.com]
- 4. VIALE-A trial update | Venetoclax and azacitidine combination for the treatment of older patients with newly diagnosed AML [aml-hub.com]
- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Volasertib Trihydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Potent Antineoplastic Agent
For researchers, scientists, and drug development professionals handling Volasertib trihydrochloride, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, adherence to strict disposal protocols is paramount to ensure laboratory safety and environmental protection.[1] As an antineoplastic agent, this compound is classified as hazardous and requires special handling and disposal procedures.[2]
Core Principles for Disposal
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste.[3] All waste materials, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be segregated from general laboratory waste and disposed of in accordance with local, state, and federal regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Quantitative Disposal Data
There is no specific quantitative data available from the manufacturer or in safety data sheets regarding permissible environmental release limits for this compound. Therefore, all disposal procedures should aim for zero environmental release. The following table summarizes the lack of specific quantitative limits and underscores the importance of consulting local regulations.
| Parameter | Value | Source |
| Permissible Concentration in Effluent | Not Established | N/A |
| Reportable Quantity (RQ) | Not Established | N/A |
| RCRA Waste Code | Not Specifically Listed; likely falls under P- or U-listed wastes if unused, or D-listed if exhibiting hazardous characteristics. Consultation with institutional EHS is required. | N/A |
It is critical to consult with your institution's Environmental Health and Safety (EHS) department to determine the appropriate waste codes and disposal requirements.[4]
Step-by-Step Disposal Procedures
The following protocols provide a general framework for the safe disposal of this compound. These should be adapted to comply with the specific requirements of your institution.
Segregation and Collection of Waste
-
Designated Waste Containers : Utilize dedicated, clearly labeled, and leak-proof containers for all this compound waste.[5] It is best practice to use separate containers for different types of waste (e.g., solid, liquid, sharps).[1]
-
Bulk Waste : Unused or expired this compound, as well as solutions with significant concentrations, should be collected in a designated "black" hazardous waste container for bulk chemical waste.
-
Trace Waste : Items with minimal residual contamination, such as empty vials, gloves, bench paper, and disposable lab coats, should be collected in a designated "yellow" trace chemotherapy waste container.[6]
-
Sharps Waste : Needles, syringes, and other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container specifically designated for chemotherapy waste.[7]
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.[8]
Handling and Personal Protective Equipment (PPE)
-
Always handle this compound and its waste within a chemical fume hood or other designated containment area.[7]
-
Wear appropriate PPE, including double chemotherapy-grade gloves, a disposable gown, and safety goggles.[7]
Decontamination of Labware
-
Reusable labware should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or isopropanol) to remove the compound, followed by washing with soap and water. The initial solvent rinse must be collected as hazardous waste. Consult your EHS for validated decontamination procedures.
Spill Management
-
In the event of a spill, immediately alert others in the area.
-
Use a chemotherapy spill kit to clean the affected area.[7]
-
All materials used for spill cleanup must be disposed of as bulk hazardous waste.[9]
Final Disposal
-
Store sealed waste containers in a designated satellite accumulation area (SAA) until they are collected by trained hazardous waste personnel.[10]
-
Follow your institution's procedures for requesting a hazardous waste pickup.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. uwyo.edu [uwyo.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Volasertib Trihydrochloride
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals engaged in research and development involving Volasertib trihydrochloride. Adherence to these procedures is paramount to ensure personnel safety and maintain a secure research environment.
This compound is a potent antineoplastic agent that selectively inhibits Polo-like kinase 1 (Plk1), a key regulator of the cell cycle.[1] Due to its cytotoxic nature, stringent handling protocols are necessary to minimize exposure risks. The primary hazards associated with this compound include its potential to be harmful if swallowed.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Dedicated, disposable lab coat or gown- Double-layered chemotherapy-tested nitrile gloves (ASTM D6978-05 rated)- Safety glasses with side shields or splash goggles- A fit-tested N95 respirator or higher |
| Solution Preparation and Handling | - Dedicated, disposable lab coat or gown- Double-layered chemotherapy-tested nitrile gloves- Safety glasses with side shields or splash goggles |
| Administering to Cell Cultures | - Lab coat- Nitrile gloves- Safety glasses |
| Waste Disposal | - Dedicated, disposable lab coat or gown- Double-layered chemotherapy-tested nitrile gloves- Safety glasses with side shields or splash goggles |
| Spill Cleanup | - Dedicated, disposable lab coat or gown- Double-layered, heavy-duty nitrile gloves- Splash goggles and a face shield- A fit-tested N95 respirator or higher |
It is critical to inspect all PPE for integrity before use and to follow proper donning and doffing procedures to prevent contamination.
Operational Plan: A Step-by-Step Guide to Safe Handling
1. Engineering Controls and Designated Work Areas:
-
All handling of this compound powder must be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation exposure.
-
Designate a specific area for the handling of this compound and clearly label it with appropriate hazard warnings.
2. Weighing and Reconstitution:
-
Before weighing, ensure the balance is placed within a containment enclosure (e.g., ventilated balance enclosure) inside the fume hood.
-
Use dedicated, disposable weighing papers and utensils.
-
To reconstitute, slowly add the solvent to the vial containing the powder to avoid aerosolization.
3. In Vitro Experimental Procedures:
-
When adding this compound solutions to cell cultures, work within a biological safety cabinet.
-
Use filtered pipette tips to prevent cross-contamination.
4. Spill Management:
-
In the event of a spill, immediately evacuate and secure the area.
-
Assemble a spill kit containing absorbent pads, decontamination solution (e.g., 10% bleach solution followed by a thiosulfate solution to neutralize the bleach), and appropriate PPE.
-
Cover the spill with absorbent material, working from the outside in.
-
Gently apply the decontamination solution and allow for the recommended contact time before wiping it up.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan: Ensuring Safe and Compliant Waste Management
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: This includes contaminated gloves, gowns, weighing papers, pipette tips, and vials. Collect all solid waste in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a designated, sealed hazardous waste container. Do not pour any liquid waste containing this compound down the drain.
-
Sharps: Needles and syringes used for handling the compound must be disposed of in a designated sharps container for hazardous materials.
All waste containers must be clearly labeled with the contents, including "this compound" and "Hazardous Waste," and disposed of through the institution's environmental health and safety program.
Diagram: Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
